molecular formula C8H11BrClNO B1380983 2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS No. 1803597-16-1

2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Cat. No.: B1380983
CAS No.: 1803597-16-1
M. Wt: 252.53 g/mol
InChI Key: PQQGURGSEYFRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound serves as a key intermediate in the synthesis of enantiomerically pure substances, which are critical for developing medications with specific therapeutic effects . The 4-bromophenyl moiety enhances the molecule's potential for further functionalization via cross-coupling reactions, making it a versatile scaffold for constructing more complex molecular architectures. Its primary research value lies in the development of bioactive compounds targeting the central nervous system, where it has been explored for potential antipsychotic or antidepressant properties . The scaffold is a derivative of 2-amino-1-phenylethanol, a structure accessed via stereospecific synthesis or enzymatic resolution, highlighting its role in studying stereoselective reactions and chiral resolution processes . This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803597-16-1
Record name 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemoselective Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8), a critical chiral building block used in the development of adrenergic receptor agonists and peptide mimetics.

The guide prioritizes the Borane-mediated reduction of (R)-4-bromophenylglycine , a route selected for its chemoselectivity—specifically avoiding the hydrodehalogenation (loss of the bromine atom) often observed with Lithium Aluminum Hydride (


) reductions of aryl halides.

Retrosynthetic Analysis & Strategy

The target molecule contains a chiral center at the benzylic position (C2) bearing a primary amine and a primary alcohol at C1. The presence of the para-bromo substituent requires a reduction method that is orthogonal to aryl halides.

Strategic Selection: The McKennon-Meyers Protocol

While standard reduction of amino acids is often performed with


, this reagent poses a significant risk of debrominating the aromatic ring via radical mechanisms or transition-metal catalyzed side reactions.

Therefore, this protocol utilizes the Sodium Borohydride/Iodine (


)  system.[1][2]
  • Mechanism: In situ generation of Borane-THF (

    
    ).
    
  • Selectivity: Borane reduces the carboxylic acid to the alcohol via an acyl borate intermediate but is kinetically slow to react with aryl bromides under these conditions.

  • Chirality: The reaction proceeds with complete retention of stereochemistry.

Reaction Scheme

(R)-4-Bromophenylglycine


(R)-2-Amino-2-(4-bromophenyl)ethanol-borane complex 

Target HCl Salt

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Critical Quality Attribute (CQA)
(R)-4-BromophenylglycinePrecursor1.0>98% ee; Dry (Water kills hydride)
Sodium Borohydride (

)
Reductant2.4Fine powder (Surface area affects kinetics)
Iodine (

)
Activator1.0Resublimed crystals
Tetrahydrofuran (THF)Solvent10 volAnhydrous (<50 ppm

), Inhibitor-free
MethanolQuenchExcessHPLC Grade
HCl (4M in Dioxane)Salt Formation1.2Anhydrous
Step-by-Step Synthesis

Note: This reaction generates Hydrogen gas (


). All steps must be performed under a nitrogen atmosphere with adequate ventilation.
Step 1: In Situ Borane Generation & Reduction
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Charging: Charge (R)-4-Bromophenylglycine (10.0 g, 43.5 mmol) and

    
      (3.95 g, 104.4 mmol) into the flask. Add THF  (100 mL).
    
    • Observation: The amino acid is zwitterionic and will likely remain a suspension. This is normal.

  • Activation: Dissolve Iodine (11.0 g, 43.5 mmol) in THF (30 mL) in the addition funnel.

  • Addition: Dropwise add the Iodine solution over 30–45 minutes at 0°C (ice bath).

    • Caution: Vigorous evolution of

      
       gas. The solution will turn colorless as 
      
      
      
      is consumed to form
      
      
      .
  • Reflux: Once gas evolution subsides, heat the mixture to reflux (66°C) for 12–16 hours.

    • Checkpoint: The suspension should clear as the borane-amine complex forms and dissolves.

Step 2: Quench & Boron Complex Hydrolysis
  • Cooling: Cool the reaction mixture to room temperature.

  • Methanolysis: Carefully add Methanol (20 mL) dropwise.

    • Caution: This destroys excess hydride and breaks the initial boron-nitrogen bond. Significant gas evolution will occur.

  • Evaporation: Concentrate the mixture in vacuo to a viscous residue.

  • KOH Hydrolysis: Dissolve the residue in 20% aqueous KOH (50 mL). Stir at 60°C for 4 hours.

    • Why: The N-B bond is strong; alkaline hydrolysis is required to liberate the free amine.

Step 3: Isolation & Salt Formation
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash combined organics with Brine, dry over

    
    , and filter.
    
  • Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2.

  • Crystallization: The hydrochloride salt will precipitate. Dilute with Diethyl Ether (

    
    ) to maximize yield. Filter the white solid.
    
  • Drying: Dry under vacuum at 40°C to constant weight.

Process Visualization

Synthetic Pathway Logic

The following diagram illustrates the chemical transformation and the critical intermediate handling.

SynthesisPath Start (R)-4-Bromophenylglycine (Zwitterion) Inter Amino-Borane Complex Start->Inter Reflux THF (Reduction) Reagent NaBH4 + I2 (In-situ BH3) Reagent->Inter Activator Hydrolysis KOH Hydrolysis (Cleave N-B bond) Inter->Hydrolysis MeOH Quench Product (R)-2-Amino-2-(4-bromophenyl)ethanol HCl Salt Hydrolysis->Product DCM Extr. + HCl/Dioxane

Figure 1: Reaction pathway highlighting the critical intermediate borane complex cleavage.

Workflow & Critical Control Points (CCP)

This flowchart details the operational steps and where quality risks (Yield/Purity) must be managed.

Workflow Setup Reactor Setup (N2 Atmosphere) IodineAdd I2 Addition (0°C) CCP: Control Exotherm Setup->IodineAdd Reflux Reflux (16h) Conversion Check (TLC/HPLC) IodineAdd->Reflux Quench MeOH Quench Safety: H2 Gas Reflux->Quench BaseHydro KOH Hydrolysis CCP: Ensure N-B Cleavage Quench->BaseHydro Workup DCM Extraction BaseHydro->Workup Salt HCl Salt Formation Workup->Salt

Figure 2: Operational workflow identifying Critical Control Points (CCP) for safety and yield.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestMethodAcceptance CriteriaRationale
Identity 1H NMR (DMSO-d6)Conforms to structureVerify Ar-H pattern (AA'BB') and chiral proton shift.
Enantiomeric Excess Chiral HPLC> 98.0% eeCritical for biological activity.
Purity HPLC (Reverse Phase)> 98.0%Detect unreduced amino acid or debrominated byproducts.
Boron Content ICP-MS< 100 ppmEnsure complete removal of borane residues.
Expected NMR Data (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    
     7.46 (d, J=8.4 Hz, 2H), 7.24 (d, J=8.4 Hz, 2H), 4.05 (dd, 1H), 3.72 (dd, 1H), 3.55 (dd, 1H).
    
  • Note: The chiral benzylic proton typically appears around 4.0 ppm.

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: Incomplete hydrolysis of the amine-borane complex.

  • Solution: Increase the duration or temperature of the KOH hydrolysis step. The N-B bond is remarkably stable and often survives simple acidic workups.

Issue: Debromination (Trace)
  • Cause: Presence of transition metal impurities in the

    
     or solvent.
    
  • Solution: Use high-purity reagents. If debromination persists (>1%), lower the reflux temperature to 50°C and extend reaction time.

Issue: Racemization
  • Cause: High temperature during the initial imine formation (if any) or radical mechanisms.

  • Solution: The

    
     method is generally racemization-free. Ensure the starting material is enantiopure. Avoid strong Lewis acids other than the in-situ borane.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][3][4] The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

  • Abiko, A., Masamune, S. (1992). Boron-mediated reduction of amino acids.[2][3] Tetrahedron Letters, 33, 5517.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

Sources

2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry and organic synthesis. This document delves into the compound's chemical identity, stereospecific CAS numbers, physicochemical properties, and plausible synthetic pathways. Furthermore, it outlines robust analytical methodologies for its characterization, explores its significance as a versatile scaffold in drug discovery, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers leveraging this compound in the development of novel therapeutics and complex molecular architectures.

Chemical Identity and Physicochemical Properties

2-Amino-2-(4-bromophenyl)ethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers: (R) and (S). The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for laboratory use. The specific enantiomer used is often critical in drug development, as biological systems typically exhibit high stereoselectivity.

It is crucial to distinguish between the different forms of this compound, each identified by a unique CAS (Chemical Abstracts Service) number.

Table 1: CAS Number and Stereoisomer Identification

Compound NameStereoisomerCAS Number
(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochlorideR1916569-82-8
(S)-2-Amino-2-(4-bromophenyl)ethanolS354153-65-4
2-Amino-2-(4-bromophenyl)ethanolRacemic201403-02-3

The physical and chemical properties of the hydrochloride salt are summarized below. These data are essential for planning reactions, developing analytical methods, and ensuring proper storage.

Table 2: Physicochemical Properties of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride[1][2]

PropertyValue
Molecular FormulaC₈H₁₁BrClNO
Molecular Weight252.54 g/mol [2][3]
IUPAC Name(1R)-2-amino-1-(4-bromophenyl)ethan-1-ol hydrochloride
SMILES CodeBrC1=CC=C(CO)C=C1.[H]Cl[1]
AppearanceTypically a white to off-white solid
StorageInert atmosphere, room temperature[1]

Synthesis and Mechanistic Insights

The synthesis of chiral amino alcohols like this compound is a cornerstone of pharmaceutical chemistry. A common and efficient strategy involves the stereoselective reduction of an α-aminoketone precursor. This approach provides excellent control over the desired stereochemistry.

A plausible and industrially relevant synthetic pathway begins with 4'-bromoacetophenone. The key transformation is the reduction of the ketone, which is carefully controlled to produce the desired enantiomer.

Proposed Synthetic Workflow:

  • Halogenation: 4'-bromoacetophenone is first brominated at the alpha-carbon to yield 2-bromo-1-(4-bromophenyl)ethanone. This step activates the position for subsequent nucleophilic substitution.

  • Amination: The α-bromo ketone is then reacted with a suitable nitrogen source, often a protected amine, followed by deprotection to yield 2-amino-1-(4-bromophenyl)ethanone.

  • Asymmetric Reduction: This is the critical, chirality-inducing step. The amino ketone is reduced to the corresponding amino alcohol using a chiral reducing agent or a catalyst system (e.g., borane reduction with a chiral oxazaborolidine catalyst, often referred to as Corey-Bakshi-Shibata reduction). The choice of catalyst determines whether the (R) or (S) enantiomer is formed.

  • Salt Formation: Finally, the purified amino alcohol is treated with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or diethyl ether) to precipitate the stable hydrochloride salt.

G cluster_0 Synthesis of 2-Amino-2-(4-bromophenyl)ethanol HCl Start 4'-Bromoacetophenone Step1 α-Bromination (e.g., with Br2) Start->Step1 Intermediate1 2-Amino-1-(4-bromophenyl) ethanone Precursor (CAS: 5467-72-1) Step1->Intermediate1 Step2 Asymmetric Reduction (Chiral Catalyst) Intermediate1->Step2 Intermediate2 (R)-2-Amino-2-(4-bromophenyl) ethanol (Free Base) Step2->Intermediate2 Step3 Salt Formation (with HCl) Intermediate2->Step3 End (R)-2-Amino-2-(4-bromophenyl) ethanol hydrochloride Step3->End

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as N-H (amine), O-H (alcohol), and C-Br bonds present in the molecule.[4]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.), ensuring the stereochemical purity of the final product.

Protocol: Purity Assessment by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is a generalized workflow for assessing the purity of the free base form of the compound and identifying potential volatile impurities. It is based on established principles such as those outlined in EPA Method 8270D.[5]

Objective: To separate and identify the main component and any impurities based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-Amino-2-(4-bromophenyl)ethanol free base.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or methanol.

    • Vortex the solution until the sample is fully dissolved.

  • Instrument Setup (Example Parameters):

    • GC Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Setup (Example Parameters):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the area percentage of the main peak, which corresponds to the compound's purity.

    • Analyze the mass spectrum of the main peak and compare it with a reference library (e.g., NIST) to confirm its identity.

    • Identify any impurity peaks by analyzing their respective mass spectra.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure contains several key features that make it attractive for creating libraries of new chemical entities. The bromophenyl group is particularly useful as it provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents.[6]

This versatility makes it a valuable starting material for synthesizing compounds targeting a wide range of biological systems, including potential aromatase inhibitors and endothelin receptor antagonists.[4][6] The amino alcohol motif is a common pharmacophore found in many biologically active molecules.

G cluster_main Role in Medicinal Chemistry cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Targets Core 2-Amino-2-(4-bromophenyl) ethanol Scaffold Mod1 Amine Functionalization (Amide, Sulfonamide formation) Core->Mod1 Mod2 Alcohol Functionalization (Ether, Ester formation) Core->Mod2 Mod3 Aryl Bromide Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Mod3 App1 Enzyme Inhibitors (e.g., Aromatase) Mod1->App1 App2 Receptor Antagonists (e.g., Endothelin) Mod2->App2 Mod3->App2 App3 Novel Compound Libraries Mod3->App3

Caption: Use as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard and Safety Information[1][7]

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust. If handling a powder, use appropriate engineering controls.

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures, as detailed in this guide, is critical for any scientist or researcher aiming to effectively utilize this compound in their work.

References

  • BLDpharm. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride.
  • Sinfoo Biotech. (n.d.). (S)-2-amino-2-(4-bromophenyl)ethanol.
  • Sunway Pharm Ltd. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • CymitQuimica. (n.d.). CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1).
  • CymitQuimica. (n.d.). CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol.
  • Advanced ChemBlocks. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol hydrochloride.
  • PubChem - NIH. (n.d.). 2-(4-Bromophenyl)ethanol.
  • MDPI. (2020). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors.
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • EPA Archive. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride.
  • Alfa Aesar. (2025). Safety Data Sheet for 1-(4-Bromophenyl)ethanol.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-(4-Bromophenyl)ethanol.

Sources

2-Amino-2-(4-bromophenyl)ethanol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Executive Summary

This compound (CAS: 1916569-82-8 for the (R)-isomer) is a critical chiral amino alcohol building block.[1][2] Distinguished by its phenylglycinol scaffold—where the amino group is attached to the benzylic carbon—it serves as a high-value intermediate in the synthesis of beta-adrenergic agonists, chiral auxiliaries, and enantioselective catalysts.[1]

This guide addresses the precise molecular weight considerations, isotopic distribution for mass spectrometry, and the critical regiochemical distinction between this compound and its isomer, 2-amino-1-(4-bromophenyl)ethanol.[1]

Molecular Weight & Isotopic Analysis

For stoichiometric precision in drug development, relying solely on "average" molecular weight is insufficient.[1] The presence of Bromine (Br) and the Chlorine (Cl) counter-ion introduces significant isotopic variance that must be accounted for in high-resolution mass spectrometry (HRMS).[1]

Stoichiometric Data
ParameterValueNotes
Chemical Formula C₈H₁₁BrClNO Includes HCl salt
Average Molecular Weight 252.54 g/mol Used for molarity/stoichiometry calculations
Free Base MW 216.08 g/mol C₈H₁₀BrNO (excluding HCl)
Exact Mass (Monoisotopic) 250.9712 DaCalculated using ⁷⁹Br and ³⁵Cl
Mass Spectrometry: The Isotope Signature

In LC-MS analysis, the salt dissociates.[1] You will detect the protonated cation


.[1] However, the isotopic pattern is complex due to the interplay of Bromine (

) and Chlorine (

).
  • Positive Mode ESI: Detects

    
     (Free base + H).[1]
    
  • Pattern: The spectrum will show a "doublet" pattern separated by 2 Da due to Bromine.[1]

    • m/z 216.00 (

      
      )[1]
      
    • m/z 218.00 (

      
      )[1]
      
    • Note: If the HCl salt is analyzed directly in solids probe MS, a complex M, M+2, M+4 pattern appears.

IsotopePattern Salt HCl Salt Input (C8H11BrClNO) ESI ESI Ionization (Loss of Cl-) Salt->ESI Dissociation Peak1 Peak A (100%) m/z ~216 (79-Br Isotope) ESI->Peak1 50.7% Abundance Peak2 Peak B (~97%) m/z ~218 (81-Br Isotope) ESI->Peak2 49.3% Abundance

Figure 1: Mass Spectrometry Ionization Pathway. In standard LC-MS, the chloride counter-ion is washed away, leaving the characteristic 1:1 doublet of the brominated cation.

Structural Integrity: The Regioisomer Trap

A common failure mode in sourcing this compound is confusing it with its regioisomer.[1]

  • Target Molecule (Phenylglycinol derivative): 2-Amino-2 -(4-bromophenyl)ethanol.[1][2][3]

    • Structure:

      
      [1]
      
    • Use: Chiral resolution agents, oxazoline ligands.[1]

  • Common Imposter (Ethanolamine derivative): 2-Amino-1 -(4-bromophenyl)ethanol.[1][4]

    • Structure:

      
      [1]
      
    • Use: Beta-blocker/agonist precursors (e.g., Sotalol analogs).[1]

Validation Protocol: To confirm you have the correct isomer, check the 1H NMR coupling :

  • Target (2-Amino-2...): The benzylic proton is attached to the carbon bearing the nitrogen.[1] It typically shifts upfield relative to the oxygen-bearing carbon of the isomer.[1]

  • Imposter (2-Amino-1...): The benzylic proton is attached to the carbon bearing the oxygen (deshielded, typically >4.5 ppm).[1]

Synthetic Methodology

The synthesis of the 2-amino-2- regioisomer requires a pathway that establishes the amine at the benzylic position.[1] The most robust route is the reduction of 4-bromophenylglycine .[1]

Protocol: Reduction of 4-Bromophenylglycine

Reagents:

  • (R)-4-Bromophenylglycine (Starting Material)[1]

  • Sodium Borohydride (

    
    )[1]
    
  • Iodine (

    
    ) or Sulfuric Acid (
    
    
    
    )[1]
  • THF (Anhydrous)[1]

  • HCl (g) or HCl/Dioxane (for salt formation)[1]

Step-by-Step Workflow:

  • Activation: Suspend (R)-4-bromophenylglycine (1.0 eq) in anhydrous THF under

    
    .
    
  • Borane Generation: Cool to 0°C. Add

    
     (2.5 eq). Dropwise add 
    
    
    
    (1.0 eq) in THF (generates
    
    
    in situ).[1] Caution: Exothermic.
  • Reduction: Reflux the mixture for 18 hours. The carboxylic acid is reduced to the primary alcohol.[1]

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH, stir for 4 hours (to break amine-borane complex). Extract with Ethyl Acetate.[1]

  • Salt Formation: Dry the organic layer (

    
    ).[1] Add 4M HCl in Dioxane dropwise until precipitate forms.
    
  • Purification: Recrystallize from Isopropanol/Ethanol.

Synthesis SM 4-Bromophenylglycine (Carboxylic Acid) Step1 In-Situ BH3 Gen (NaBH4 + I2) SM->Step1 Inter Amino-Borane Complex Step1->Inter Reflux 18h Step2 Hydrolysis (KOH/MeOH) Inter->Step2 Cleavage Product Free Amino Alcohol Step2->Product SaltStep HCl/Dioxane Product->SaltStep Final Final HCl Salt (Crystalline) SaltStep->Final Precipitation

Figure 2: Synthetic pathway via Borane reduction of the amino acid precursor.[1] This route preserves the chiral center at the benzylic position.

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] It must be stored in a desiccator.[1] Moisture absorption will alter the effective molecular weight, leading to errors in stoichiometry.[1]

  • Analytical Standard: Before use in critical assays, dry at 40°C under vacuum (5 mbar) for 4 hours to remove surface moisture.[1]

  • Solubility:

    • Soluble: Water, Methanol, DMSO.[1]

    • Insoluble: Hexanes, DCM, Toluene.[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-Amino-2-(4-bromophenyl)ethanol.[1][2][3][5] National Library of Medicine.[1][6] Link[1]

  • Sigma-Aldrich (Merck). (2023).[1] Technical Bulletin: Reduction of Amino Acids to Amino Alcohols. Link

  • Biosynth. (2023).[1] (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Specifications. Link[1][3][5]

  • ChemGuide. (2022).[1] Mass Spectrometry: The M+2 Peak (Isotope Patterns). Link

Sources

Technical Guide: Spectral Characterization of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride , a critical chiral intermediate in the synthesis of adrenergic receptor agonists and other bioactive scaffolds.

Executive Summary

  • Compound Name: this compound[1][2]

  • CAS Number: 1916569-82-8 (HCl salt); 201403-02-3 (Free base)[2]

  • Molecular Formula: C₈H₁₁BrClNO (HCl salt)[2]

  • Molecular Weight: 252.54 g/mol (Salt); 216.08 g/mol (Free Base)[2]

  • Role: Chiral building block (phenylglycinol derivative) used in the synthesis of beta-adrenergic blockers and fine chemical intermediates.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the title compound.[2] The data presented here is synthesized from standard spectroscopic principles applicable to 4-substituted phenylglycinol derivatives, intended to serve as a reference for structural validation and quality control.

Molecular Characterization Strategy

The structural validation of this compound relies on confirming three key features: the integrity of the 4-bromophenyl moiety, the presence of the chiral amino-alcohol core, and the stoichiometry of the hydrochloride salt.[2]

Analytical Workflow

The following Graphviz diagram illustrates the logical flow for structural confirmation:

G Sample Unknown Sample (Crystalline Solid) MS Mass Spectrometry (LC-MS) Confirm MW & Br Pattern Sample->MS Step 1: Identity IR FT-IR Spectroscopy Functional Groups (OH, NH3+, Ar-Br) Sample->IR Step 2: Functionality NMR_H 1H NMR (DMSO-d6) Proton Connectivity & Purity Sample->NMR_H Step 3: Connectivity Valid Validated Structure 2-Amino-2-(4-bromophenyl)ethanol HCl MS->Valid IR->Valid NMR_C 13C NMR Carbon Skeleton & Symmetry NMR_H->NMR_C Step 4: Skeleton NMR_C->Valid

Figure 1: Analytical workflow for the structural validation of 4-bromophenylglycinol HCl.

Mass Spectrometry (MS) Analysis[2]

Mass spectrometry provides the definitive identification of the bromine substituent through its characteristic isotopic abundance.[2]

Expected Data
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

  • Observed Ions: The hydrochloride salt dissociates; spectra show the protonated free base

    
    .[2]
    
Ion Identitym/z ValueRelative AbundanceInterpretation
[M+H]⁺ (⁷⁹Br) 216.0 100%Protonated molecular ion (⁷⁹Br isotope).[2]
[M+H]⁺ (⁸¹Br) 218.0 ~98%Protonated molecular ion (⁸¹Br isotope).[2]
[M-CH₂OH]⁺ ~185/187VariableLoss of hydroxymethyl group (primary fragmentation).[2]
Technical Insight: The Bromine Signature

The presence of a single bromine atom dictates a 1:1 doublet ratio (separated by 2 amu) for the molecular ion.[2] This "twin peak" pattern at m/z 216 and 218 is the primary diagnostic for the 4-bromophenyl moiety.[2] Absence of this pattern indicates debromination or misidentification.[2]

Infrared (IR) Spectroscopy[2]

IR analysis confirms the salt form (ammonium) and the alcohol functionality.[2]

Key Absorption Bands (KBr Pellet or ATR)
Wavenumber (cm⁻¹)Functional GroupAssignment
3200–3450 O-H StretchBroad, strong band indicating the alcohol group.[2]
2800–3100 N-H Stretch (NH₃⁺)Multiple broad bands overlapping with C-H stretch; characteristic of amine salts.
1580–1600 C=C AromaticRing skeletal vibrations.
1480–1500 N-H BendDeformation of the ammonium group.[2]
1010–1070 C-O StretchPrimary alcohol C-O stretching vibration.
~1070 / ~820 Ar-Br / Ar-HC-Br stretch (often weak) and para-substituted out-of-plane bending (strong, ~820 cm⁻¹).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

NMR is the most information-rich technique for this compound.[2] The hydrochloride salt is best analyzed in DMSO-d₆ to observe exchangeable protons (OH, NH₃⁺), which are often invisible in D₂O.[2]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum displays a characteristic AA'BB' aromatic system and a distinct aliphatic region for the ethanol backbone.[2]

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
8.40 – 8.60 Broad Singlet3H-NH₃⁺Ammonium protons; confirms salt formation.[2]
7.60 – 7.65 Doublet (J≈8.5 Hz)2HAr-H (3,[2]5)Protons ortho to Bromine (deshielded).[2]
7.35 – 7.45 Doublet (J≈8.5 Hz)2HAr-H (2,[2]6)Protons ortho to the alkyl group.[2]
5.40 – 5.50 Triplet/Broad1H-OHHydroxyl proton (coupled to CH₂).[2]
4.25 – 4.35 Multiplet1H-CH-NBenzylic methine; deshielded by NH₃⁺ and Phenyl ring.[2]
3.60 – 3.75 Multiplet2H-CH₂-OMethylene protons adjacent to oxygen.[2]

Critical Interpretation:

  • Regiochemistry: The AA'BB' pattern (two doublets) confirms the para-substitution.[2] A meta or ortho isomer would show a complex 4-line multiplet (singlet, doublet, triplet, doublet pattern).[2]

  • Chiral Center: The benzylic proton (CH-N) appears as a distinct multiplet.[2] In the enantiopure (R) or (S) form, this signal remains identical; chiral shift reagents or polarimetry are required to distinguish enantiomers.[2]

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum should show 6 distinct signals due to the symmetry of the para-substituted ring.[2]

Shift (δ, ppm)TypeAssignmentNotes
136.0 – 138.0 CqAr-C1 (Ipso)Quaternary carbon attached to the alkyl chain.[2]
131.0 – 132.0 CHAr-C (3,[2]5)Carbons ortho to Bromine.[2]
129.0 – 130.0 CHAr-C (2,[2]6)Carbons ortho to the alkyl chain.[2]
121.0 – 122.0 CqAr-C4 (C-Br)Carbon attached to Bromine (upfield due to heavy atom effect).[2]
62.0 – 63.0 CH₂-CH₂-OHMethylene carbon.[2]
55.0 – 57.0 CH-CH-NH₃⁺Benzylic methine carbon.[2]

Experimental Protocols

Protocol 1: Preparation for NMR Analysis

To ensure sharp peaks and prevent H/D exchange of the amine protons:

  • Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Do not use D₂O if observation of NH₃/OH protons is required.[2]

  • Sonicate briefly to ensure complete dissolution.[2]

  • Transfer to a 5mm NMR tube.[2]

  • Acquire spectrum at 298 K.[2]

Protocol 2: Free Base Conversion (For GC-MS or HPLC)

The HCl salt may degrade on hot GC injectors.[2] Convert to free base in situ:

  • Dissolve 5 mg of salt in 1 mL Methanol .

  • Add 10 µL of Triethylamine (TEA) or dilute NH₄OH.

  • Vortex and inject; the excess base neutralizes the HCl, allowing the free amine to elute.[2]

Quality Control & Impurity Profiling

During synthesis (typically from 4-bromophenylglycine reduction or 4-bromostyrene oxide aminolysis), specific impurities may persist.[2]

Common Impurities Table
Impurity NameOriginDetection MethodDiagnostic Signal
4-Bromophenylglycine Starting MaterialLC-MS / ¹H NMRCarbonyl peak in ¹³C (~170 ppm); Acidic proton.
4-Bromostyrene glycol Hydrolysis byproduct¹H NMRAbsence of NH signals; shift of CH-N to CH-O (~4.6 ppm).[2]
Regioisomer (Iso-form) 2-amino-1-(4-bromophenyl)ethanolIsomerizationBenzylic proton shifts significantly; CH₂ becomes CH₂-N (upfield ~2.8 ppm).[2]
Impurity Visualization

The following diagram details the fragmentation logic for distinguishing the target from its regioisomer (Phenylethanolamine derivative) using MS/MS.

Fragmentation Target Target: Phenylglycinol Core [M+H]+ = 216/218 Frag1 Loss of CH2OH (-31) Major Fragment Target->Frag1 Favored (C-C bond cleavage) Iso Isomer: Phenylethanolamine [M+H]+ = 216/218 Frag2 Loss of H2O (-18) Major Fragment Iso->Frag2 Favored (Benzylic OH elimination)

Figure 2: MS/MS fragmentation logic distinguishing the target (2-amino-2-aryl) from its isomer (2-amino-1-aryl).[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. (Note: Structural analog reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for NMR/IR interpretation principles).

Sources

2-Amino-2-(4-bromophenyl)ethanol hydrochloride as a synthetic intermediate

[1]

Executive Summary

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8) is a high-value chiral building block used in the synthesis of next-generation

chiral phenylglycinol corepara-bromo substituent

This guide provides a comprehensive technical overview of its synthesis, chemical properties, and application in pharmaceutical development, moving beyond standard catalog descriptions to offer actionable experimental insights.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
CAS Number 1916569-82-8
Molecular Formula

Molecular Weight 252.54 g/mol
Structure Phenylglycinol derivative with a para-bromo substitution
Chirality (R)-enantiomer (typically >98% ee required for API use)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Melting Point 220–225 °C (decomposition typically observed)

Synthetic Routes & Methodology

The synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride requires preserving the integrity of the chiral center while avoiding the debromination of the aromatic ring. The most robust industrial and laboratory method involves the reduction of (R)-4-bromophenylglycine .

Comparative Synthetic Strategies[2][3][4]
RouteReagentsProsCons
Amino Acid Reduction (Preferred)

(in situ Borane) or

Retains chirality; tolerates Ar-Br; high yield.Requires careful quenching of borane species.
Cyanohydrin Reduction

or

Low cost starting materials (aldehyde).Risk of debromination; difficult to control enantioselectivity.
Henry Reaction Nitroaldol + ReductionVersatile carbon-carbon bond formation.Multi-step; requires chiral resolution or asymmetric catalysis.
Detailed Experimental Protocol: Borane-Mediated Reduction

Note: This protocol utilizes the

Step 1: In Situ Borane Generation and Reduction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Solvent Preparation: Charge the flask with (R)-4-bromophenylglycine (1.0 eq) and anhydrous THF (10 volumes).

  • Borane Generation: Add Sodium Borohydride (

    
    )  (2.5 eq) in one portion. Cool the suspension to 0°C.
    
  • Iodine Addition: Dissolve Iodine (

    
    )  (1.0 eq) in THF and add dropwise over 1 hour. Caution: Hydrogen gas evolution.
    
  • Reaction: Once gas evolution ceases, heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC or HPLC for the disappearance of the amino acid.

Step 2: Quench and Workup
  • Cool the reaction mixture to 0°C.

  • Methanol Quench: Carefully add Methanol until the solution becomes clear (decomposes excess borane).

  • Evaporation: Concentrate the mixture under reduced pressure to a white paste.

  • Boron Complex Hydrolysis: Dissolve the residue in 20% aqueous KOH and stir at reflux for 4 hours. Critical Step: This breaks the stable amine-borane complex.

  • Extraction: Cool to room temperature and extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     and concentrate to yield the free base oil.
    
Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in minimal ethanol or isopropanol.

  • Add HCl in dioxane (4M) or concentrated aqueous HCl dropwise at 0°C until pH < 2.

  • Crystallization: Add diethyl ether or MTBE to induce precipitation.

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum at 40°C.

Synthesis Workflow Diagram

SynthesisPathStart(R)-4-BromophenylglycineReagentNaBH4 / I2 / THF(In-situ Borane)Start->ReagentInterAmine-Borane ComplexReagent->InterReflux 16hHydrolysisKOH Reflux(Complex Breaking)Inter->HydrolysisFreeBaseFree Amino AlcoholHydrolysis->FreeBaseExtractionSaltFormHCl / EtOHFreeBase->SaltFormFinal(R)-2-Amino-2-(4-bromophenyl)ethanol HClSaltForm->FinalCrystallization

Caption: Optimized synthetic pathway via amino acid reduction, highlighting the critical borane-complex hydrolysis step.

Applications in Drug Discovery

The (R)-2-amino-2-(4-bromophenyl)ethanol scaffold is a "privileged structure" in medicinal chemistry, particularly for


-adrenergic receptor agonistsdual-action CNS agents
The "Bromine Advantage"

Unlike the unsubstituted phenylglycinol used in Mirabegron, the 4-bromo variant allows for late-stage diversification. The bromine atom serves as a handle for:

  • Suzuki-Miyaura Coupling: To attach biaryl systems.

  • Buchwald-Hartwig Amination: To introduce nitrogen heterocycles.

  • Heck Reaction: To extend the carbon chain.

Key Reaction: Epoxide Opening (Beta-Blocker/Agonist Core)

The primary application involves reacting the amino alcohol with an epoxide (or haloketone) to form the ethanolamine core essential for receptor binding.

Reaction Scheme: Amino Alcohol + Styrene Oxide Derivative → Beta-Amino Alcohol Core

  • Regioselectivity: The reaction typically proceeds via

    
     attack on the less hindered carbon of the epoxide.
    
  • Conditions: Reflux in Ethanol/Isopropanol or solvent-free microwave irradiation.

Application Workflow Diagram

DrugDiscoveryIntermediate(R)-2-Amino-2-(4-bromophenyl)ethanol HClStep1Reaction with Epoxide(e.g., Glycidyl Ether)Intermediate->Step1Base (TEA/DIEA)CoreBrominated Ethanolamine ScaffoldStep1->CoreStep2Pd-Catalyzed Coupling(Suzuki/Buchwald)Core->Step2DiversificationTarget1Beta-3 Agonist Analog(Biaryl System)Step2->Target1Target2Kinase Inhibitor(Heterocycle Insertion)Step2->Target2

Caption: Strategic utility of the scaffold in generating diverse API libraries via the bromine handle.

Quality Control & Analytics

To ensure the material is suitable for API synthesis, the following specifications must be met:

  • Chiral Purity (HPLC):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Requirement: >98.5% ee (enantiomeric excess).

  • Proton NMR (

    
    -NMR, DMSO-
    
    
    ):
    • Diagnostic peaks:

      
       8.5 (br s, 
      
      
      ),
      
      
      7.6 (d, Ar-H),
      
      
      7.4 (d, Ar-H),
      
      
      4.2 (m, CH-N),
      
      
      3.6 (m,
      
      
      -O).
  • Residual Boron:

    • Due to the synthesis method, check for residual boron species using ICP-MS (Limit: <10 ppm).

References

  • Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Page. Retrieved from

  • McKennon, M. J., et al. (1993).[1] A Convenient Reduction of Amino Acids to Amino Alcohols.[2][3] Journal of Organic Chemistry. (Contextual citation for NaBH4/I2 method).

  • BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile. Retrieved from

  • ChemicalBook. (n.d.). Mirabegron Intermediate Synthesis. Retrieved from

  • Cayman Chemical. (n.d.). Mirabegron Product Information. Retrieved from

A Technical Guide to the Pharmacological Exploration of Bromophenyl Ethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the pharmacological potential of bromophenyl ethanolamine derivatives. As a Senior Application Scientist, the following narrative is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and logical approach to drug discovery in this chemical space.

Introduction: The Bromophenyl Ethanolamine Scaffold

The phenylethanolamine core is a privileged scaffold in pharmacology, forming the backbone of numerous endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs that target the adrenergic and serotonergic systems. The introduction of a bromine atom onto the phenyl ring offers a compelling strategy for modulating the pharmacological properties of these molecules. Halogenation, and specifically bromination, can significantly alter a compound's lipophilicity, metabolic stability, and electronic properties. This modification can lead to enhanced receptor affinity, improved selectivity, and favorable pharmacokinetic profiles.[1][2]

This guide will delineate a systematic approach to unlock the therapeutic potential of bromophenyl ethanolamine derivatives, from initial chemical synthesis and characterization to in-depth in vitro and in vivo pharmacological evaluation.

Chemical Synthesis and Characterization

The precise placement of the bromine atom (ortho-, meta-, or para-) is critical, as it profoundly influences the structure-activity relationship (SAR).[3] Synthetic routes typically begin with a corresponding brominated precursor, such as a brominated acetophenone or benzaldehyde.

A general synthetic approach might involve:

  • Starting Material: Reaction of a brominated phenyl precursor. For example, 4-bromophenylacetic acid can be a starting point for some derivatives.[4][5]

  • Side Chain Elaboration: Introduction of the ethanolamine side chain. This can be achieved through various established organic chemistry reactions.

  • Purification and Characterization: Crucial for ensuring the purity and identity of the final compound. Techniques include:

    • Chromatography: For purification of intermediates and the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

The rationale behind stringent characterization is to ensure that any observed biological activity is unequivocally attributable to the synthesized compound and not an impurity.

Primary Pharmacological Targets: Adrenergic and Serotonin Receptors

The structural similarity of bromophenyl ethanolamines to endogenous catecholamines and serotonin makes adrenergic and serotonin G-protein coupled receptors (GPCRs) the most probable primary targets.[6][7] A comprehensive screening strategy should therefore focus on these receptor families.

Adrenergic Receptor Family (α & β)

These receptors are integral to the sympathetic nervous system, regulating cardiovascular, respiratory, and metabolic functions.

  • α-Adrenergic Receptors (α1, α2): Generally associated with smooth muscle contraction.

  • β-Adrenergic Receptors (β1, β2, β3): Known for roles in cardiac stimulation, smooth muscle relaxation (e.g., bronchodilation), and lipolysis.[8][9]

Serotonin (5-HT) Receptor Family

This diverse family of receptors is involved in a wide range of physiological and psychological processes.

  • 5-HT1A Receptors: Often targeted for anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: A key target for antipsychotic drugs and also implicated in the mechanism of psychedelic compounds. Bromination at the 4-position of the phenyl ring is a known feature of some potent 5-HT2A agonists.[2][10]

  • 5-HT2C Receptors: Involved in the regulation of mood, appetite, and cognition.[11]

In Vitro Pharmacological Evaluation: A Step-by-Step Approach

The initial characterization of a novel compound involves a tiered in vitro screening cascade designed to determine receptor affinity (binding) and functional activity (agonist, antagonist, or inverse agonist).

Workflow for In Vitro Characterization

G cluster_0 Tier 1: Affinity cluster_1 Tier 2: Functionality cluster_2 Tier 3: Downstream Signaling Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional Functional Assays (Determine Potency: EC50 / IC50 & Efficacy: Emax) Binding->Functional High-affinity compounds advance Downstream Downstream Pathway Assays (e.g., PKA Activation) Functional->Downstream Active compounds advance

Caption: Tiered workflow for in vitro compound evaluation.

Tier 1: Receptor Affinity Determination

Protocol: Radioligand Binding Assay (Competition)

This assay quantifies how strongly a test compound binds to a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[8] The output is the inhibitory constant (Ki), a measure of binding affinity.

Causality: A lower Ki value indicates higher binding affinity. This is the first critical step to identify which receptors a compound interacts with. A compound that does not bind with sufficient affinity is unlikely to be a potent modulator of that receptor.

Step-by-Step Methodology: [12]

  • Preparation of Receptor Source:

    • Prepare cell membrane homogenates from a cell line stably overexpressing the human receptor of interest (e.g., β2-adrenergic receptor or 5-HT2A receptor).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, or [³H]-ketanserin for 5-HT2A receptors).

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., propranolol for β-receptors) to saturate all specific binding sites. This measures the amount of radioligand that binds to the filter and non-receptor components.

    • Competition Wells: Add receptor membranes, radioligand, and serial dilutions of the bromophenyl ethanolamine test compound. Typically, 8-11 concentrations are used to generate a full competition curve.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[13] This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand. Rapid, cold washes are essential to prevent dissociation of the ligand-receptor complex.[12]

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Tier 2: Functional Activity Profiling

Once high-affinity binders are identified, functional assays are required to determine whether they act as agonists (activators) or antagonists (blockers) of the receptor.[3] The choice of assay depends on the G-protein the receptor couples to.

Receptor FamilyPrimary G-Protein CouplingSecond MessengerRecommended Functional Assay
β1, β2, β3 Adrenergic Gs↑ cAMPcAMP Accumulation Assay
α2 Adrenergic, 5-HT1A Gi↓ cAMPcAMP Inhibition Assay
α1 Adrenergic, 5-HT2A/2C Gq↑ IP3 & DAG → ↑ Ca²⁺Intracellular Calcium Flux Assay

Protocol 1: cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors)

This assay measures changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][14]

Step-by-Step Methodology (using TR-FRET/AlphaScreen): [6][15]

  • Cell Plating: Plate cells expressing the receptor of interest in a suitable microplate (e.g., 384-well) and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., isoproterenol for β-receptors). For Gi-coupled receptors, cells are typically co-stimulated with forskolin to elevate basal cAMP levels, allowing for the measurement of inhibition.[15]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection: Add a lysis buffer containing the detection reagents (e.g., biotin-cAMP and antibody-conjugated acceptor beads).

  • Quantification: Read the plate on a suitable plate reader. The signal is inversely proportional to the amount of cAMP produced in the cell.

  • Data Analysis: Plot the signal against the log concentration of the test compound. For agonists, calculate the EC50 (potency) and Emax (efficacy). For antagonists, calculate the IC50.

Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

This assay measures the transient increase in intracellular calcium that occurs upon Gq pathway activation.[16][17]

Step-by-Step Methodology: [18]

  • Cell Plating: Plate cells expressing the Gq-coupled receptor (e.g., 5-HT2A) in a clear-bottom, black-walled microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 6) by incubating them with a dye solution for a specified time (e.g., 1-2 hours at 37°C). The dye is trapped in the cytoplasm and fluoresces upon binding to calcium.

  • Baseline Reading: Measure the baseline fluorescence of each well using a plate reader equipped with injectors (e.g., a FLIPR or FlexStation).

  • Compound Injection and Measurement:

    • Agonist Mode: Inject serial dilutions of the test compound into the wells and immediately begin measuring fluorescence intensity over time (typically for 60-180 seconds).

    • Antagonist Mode: Inject serial dilutions of the test compound, incubate for a short period, and then inject a fixed concentration of a known agonist (e.g., serotonin).

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the compound to determine EC50 or IC50 values.

Tier 3: Downstream Signaling Pathway Analysis

Protocol: PKA Activity Assay (for Gs-coupled pathways)

Confirmation that a Gs-coupled receptor agonist is acting through the canonical pathway can be achieved by measuring the activity of Protein Kinase A (PKA), a key downstream effector of cAMP.[19][20]

Step-by-Step Methodology (In Vitro Kinase Assay): [21][22]

  • Prepare Cell Lysates: Treat cells expressing the Gs-coupled receptor with the test compound for a defined period. Lyse the cells to release intracellular proteins.

  • Kinase Reaction: In a reaction tube, combine the cell lysate (as the source of PKA), a specific PKA peptide substrate (e.g., Kemptide), and ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 32-37°C for a set time (e.g., 30 minutes) to allow PKA to phosphorylate the substrate.[21][22]

  • Termination and Quantification: Stop the reaction. The amount of phosphorylated substrate is then quantified. If using [γ-³²P]ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity.

  • Controls: A negative control reaction without cell lysate or with a specific PKA inhibitor is crucial to ensure the observed activity is specific to PKA.

Signaling Pathway Diagrams

Diagram 1: Canonical Gs-Coupled Adrenergic Receptor Pathway

Gs_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs subunit activates cAMP cAMP AC->cAMP ATP → Ligand Bromophenyl Ethanolamine (Agonist) Ligand->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis, Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Agonist activation of a Gs-coupled receptor.

Diagram 2: Canonical Gq-Coupled Serotonin Receptor Pathway

Gq_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC αq subunit activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Bromophenyl Ethanolamine (Agonist) Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction, Neurotransmission) Ca->Response PKC->Response

Caption: Agonist activation of a Gq-coupled receptor.

In Vivo Pharmacological Assessment

Compounds demonstrating promising in vitro potency, selectivity, and functional activity should be advanced to in vivo models to assess their therapeutic potential and safety profile in a whole-organism context. The choice of model is dictated by the in vitro findings.

Model for Antidepressant-like Activity

If a compound shows high affinity and agonist activity at receptors like 5-HT1A or antagonist activity at others implicated in depression, a behavioral model is warranted.

Protocol: Rodent Forced Swim Test (FST)

The FST is a widely used screening tool for assessing the efficacy of potential antidepressant drugs.[23][24] The underlying principle is that an animal will cease escape behaviors when placed in an inescapable, stressful situation; this immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatment.[25][26]

Step-by-Step Methodology: [23][26]

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

  • Acclimation & Dosing: Animals (mice or rats) are brought to the testing room to acclimate. The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each animal into the water cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are often considered an initial habituation period and are not scored.

    • During the final 4 minutes, a trained observer, blind to the treatment conditions, scores the animal's behavior. Alternatively, video tracking software can be used.

  • Behavioral Scoring:

    • Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

    • Mobility/Struggling: The animal is actively swimming, climbing, or diving.

  • Data Analysis: The primary endpoint is the duration of immobility. A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle-treated group suggests antidepressant-like activity.

Self-Validation: It is critical to include a positive control group treated with a known antidepressant (e.g., imipramine or fluoxetine) to validate that the test is capable of detecting an antidepressant effect.

Model for Cardiovascular Activity

If a compound is a potent β-adrenergic agonist or antagonist, its cardiovascular effects can be assessed in relevant animal models. For example, a β-blocker's efficacy can be tested in a model of chemically-induced cardiac stress.[27]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered framework for the pharmacological evaluation of novel bromophenyl ethanolamine derivatives. By systematically determining receptor affinity, functional potency and efficacy, downstream signaling effects, and in vivo activity, researchers can build a comprehensive profile of these compounds. The key to success lies not just in executing the protocols, but in understanding the causal links between each experimental stage. Promising lead compounds identified through this workflow can then be subjected to further preclinical development, including full pharmacokinetic profiling, metabolism studies, and toxicology assessments, moving one step closer to potential clinical application.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Retrieved from [Link]

  • Jerman, J. C., & Brough, S. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. Retrieved from [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Retrieved from [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC - NIH. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. Retrieved from [Link]

  • Bio-protocol. (2017). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Retrieved from [Link]

  • bioRxiv. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between EC50 values of the different -adrenergic drugs.... ResearchGate. Retrieved from [Link]

  • Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. Retrieved from [Link]

  • Berg, K. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC - NIH. Retrieved from [Link]

  • Saucerman, J. J., et al. (2011). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957237B - A method of synthesis bromfenac sodium. Google Patents.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • ResearchGate. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • University of Notre Dame. (n.d.). Forced Swim Test v.3. University of Notre Dame Institutional Animal Care and Use Committee. Retrieved from [Link]

  • Igawa, Y., et al. (2020). Off-Target Effects of Mirabegron on Muscarinic Receptors. MDPI. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Principles of drug action. Cambridge University Press & Assessment. Retrieved from [Link]

  • Lam, C. K., et al. (2014). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

  • Ciana, P., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Retrieved from [Link]

  • Ashton, J. H., et al. (1986). The effects of alpha 2-adrenergic and serotonergic receptor antagonists on cyclic blood flow alterations in stenosed canine coronary arteries. Journal of the American College of Cardiology. Retrieved from [Link]

  • Bio-protocol. (2020). Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Bio-protocol. Retrieved from [Link]

  • Salmaso, V., & Cuzzolin, A. (2015). Discovery of GPCR ligands for probing signal transduction pathways. PMC - NIH. Retrieved from [Link]

Sources

Technical Guide: (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride . It is designed for researchers and drug development professionals, prioritizing synthetic utility, mechanistic insight, and rigorous protocol validation.[1]

A Bifunctional Chiral Scaffold for Divergent Pharmaceutical Synthesis[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 1916569-82-8) is a high-value chiral building block distinguished by its dual functionality: a chiral amino-alcohol motif capable of directing stereochemistry, and a para-bromo aryl handle ready for cross-coupling transformations.[1] Unlike its regioisomer (2-amino-1-phenylethanol, the "norepinephrine" backbone), this compound is a phenylglycinol derivative , widely utilized as a chiral auxiliary and a core scaffold in the synthesis of CNS-active agents, kinase inhibitors, and beta-adrenergic receptor modulators.[1]

Chemical Profile
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
CAS Number 1916569-82-8
Molecular Formula C₈H₁₀BrNO[1][2][3][4] · HCl
Molecular Weight 252.54 g/mol
Core Structure Phenylglycinol derivative (Amino and Aryl on C2)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Key Reactivity N-alkylation, O-acylation, Suzuki-Miyaura coupling (Ar-Br).[1]

Strategic Synthesis: The Reduction Protocol

The most robust route to enantiopure 2-amino-2-(4-bromophenyl)ethanol is the chemoselective reduction of (R)-4-bromophenylglycine .[1] While Lithium Aluminum Hydride (LAH) is a traditional choice, the Sodium Borohydride/Iodine (NaBH₄/I₂) system is preferred in modern process chemistry due to superior safety profiles and ease of workup, particularly for amino acids.

Mechanistic Rationale

The NaBH₄/I₂ system generates borane (BH₃) in situ. The carboxylic acid of the starting phenylglycine reacts with BH₃ to form an acyloxyborane intermediate, which is rapidly reduced to the alcohol.[1] Crucially, the amine forms a borane-amine complex, protecting it from side reactions and preventing racemization at the benzylic position.[1]

Validated Experimental Protocol

Objective: Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol HCl from (R)-4-bromophenylglycine.

Reagents:

  • (R)-4-Bromophenylglycine (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Iodine (I₂) (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)[5]

  • HCl (4M in dioxane)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

  • Solvation: Suspend (R)-4-bromophenylglycine (10 g, 43 mmol) in anhydrous THF (100 mL).

  • Borane Generation: Cool the suspension to 0°C. Add NaBH₄ (4.1 g, 108 mmol) in one portion.

  • Activation: Dissolve Iodine (11 g, 43 mmol) in THF (30 mL) and add dropwise over 30 minutes. Note: Hydrogen gas evolution will occur.[1] Ensure proper venting.

  • Reduction: Once gas evolution ceases, heat the mixture to reflux (66°C) for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling stops to destroy excess hydride.

  • Workup: Evaporate the solvent under reduced pressure. The residue will be a white paste (borane-amine complex).

  • Hydrolysis: Redissolve the residue in 20% aqueous KOH and stir at reflux for 4 hours to break the B-N bond.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude oil in minimal Ethanol.[1] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate.[1] Filter and wash with cold ether.[1]

Synthesis Workflow Diagram

SynthesisPath Start (R)-4-Bromophenylglycine (Carboxylic Acid) Inter1 Acyloxyborane Intermediate Start->Inter1 NaBH4 / I2 (In situ BH3) Inter2 Borane-Amine Complex Inter1->Inter2 Reduction (Reflux THF) Product (R)-2-Amino-2-(4-bromophenyl)ethanol (HCl Salt) Inter2->Product 1. KOH Hydrolysis 2. HCl/Dioxane

Figure 1: Chemoselective reduction pathway from amino acid to amino alcohol via the borane-mediated mechanism.

Applications in Drug Development

The versatility of 2-Amino-2-(4-bromophenyl)ethanol lies in its ability to serve as a divergent intermediate . It is not merely a passive scaffold but an active participant in defining stereochemistry and solubility profiles.[1]

A. Chiral Auxiliaries & Oxazolidinones

Similar to the classic Evans or Meyers auxiliaries, this compound can react with phosgene or carbonyl diimidazole (CDI) to form 4-(4-bromophenyl)-2-oxazolidinone .[1]

  • Utility: These oxazolidinones are powerful chiral auxiliaries for asymmetric alkylations or aldol reactions.[1] The 4-bromo group allows the auxiliary itself to be modified or anchored to solid supports.[1]

B. Kinase Inhibitor "Tail" Synthesis

In the development of EGFR or tyrosine kinase inhibitors (e.g., Gefitinib analogs), the 4-bromo group is frequently used as a handle for Suzuki-Miyaura coupling to attach the chiral ethanolamine "tail" to a heteroaromatic core (e.g., quinazoline).

  • Mechanism: The amino alcohol moiety improves water solubility and hydrogen-bonding capacity within the ATP-binding pocket, while the chiral center ensures a precise fit, avoiding steric clashes common with racemic mixtures.[1]

C. CNS & Adrenergic Modulators

While Mirabegron utilizes the regioisomeric 2-amino-1-phenylethanol, the 2-amino-2-phenyl scaffold is prevalent in Norepinephrine Reuptake Inhibitors (NRIs) and novel Beta-3 agonists.[1] The "phenylglycinol" motif restricts conformational freedom more rigidly than the "phenylethanolamine" motif, often leading to higher receptor selectivity.[1]

Divergent Utility Diagram

UtilityHub Core 2-Amino-2-(4-bromophenyl)ethanol Oxazo Chiral Oxazolidinones (Stereocontrol) Core->Oxazo CDI / Phosgene Suzuki Biaryl Coupling (Suzuki/Buchwald) Core->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Ligand Schiff Base Ligands (Catalysis) Core->Ligand Aldehyde Condensation Kinase Kinase Inhibitor Solubility Tails Core->Kinase N-Alkylation

Figure 2: The "Hub" concept illustrating the divergent synthetic utility of the scaffold.

Safety & Handling

  • Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. The HCl salt is prone to hydrolysis if exposed to moisture for prolonged periods.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] The free amine absorbs CO₂ from the air; keep tightly sealed.[1]

References

  • Biosynth. (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Specifications. Retrieved from

  • BLD Pharm. Material Safety Data Sheet: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Retrieved from

  • National Institutes of Health (NIH). 2-[(4-Bromobenzylidene)amino]ethanol: Crystal Structure and Schiff Base Applications. PMC. Retrieved from

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[1] Journal of Organic Chemistry, 1993.[1] (Foundational protocol for NaBH4/I2 reduction).

  • PubChem. 2-(4-Bromophenyl)ethanol Compound Summary. (Structural verification of related analogs). Retrieved from

Sources

Technical Guide: Safety and Handling of 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

[1][2]

Executive Technical Summary

This compound is a bifunctional chiral building block belonging to the phenylglycinol class.[1][2] Distinguished by a benzylic amine and a primary alcohol, it serves as a critical scaffold in the synthesis of chiral oxazolines, peptidomimetics, and enantioselective catalysts.[2]

Unlike its regioisomer (2-amino-1-phenylethanol, common in

122
Chemical Identity & Key Properties
PropertySpecification
Chemical Name This compound
CAS Number 1916569-82-8 (R-isomer) / 1269773-21-8 (S-isomer)
Molecular Formula

Molecular Weight 252.54 g/mol
Structure Benzylic amine (C2), Primary alcohol (C1)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Hygroscopicity Moderate (Store under desiccant)

Hazard Identification & Risk Assessment

While specific toxicological data for this derivative is limited, structure-activity relationship (SAR) analysis with analogous halogenated phenylglycinols mandates a conservative safety profile.[1][2]

GHS Classification (Predicted)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Critical Risk Factors[1]
  • Dust Explosion Potential: As a fine organic salt, airborne dust concentrations can be explosive if ignition sources are present.[2]

  • Benzylic Labile Bond: The C-N bond at the benzylic position is susceptible to cleavage or racemization under strongly basic or oxidative conditions.[2]

  • Hygroscopic Instability: Absorption of atmospheric moisture can lead to clumping and hydrolysis risks over extended periods.[2]

Storage and Stability Protocols

Proper storage is the first line of defense against compound degradation.[2]

Environmental Control[1][7][8]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[2] Store under inert gas (Argon or Nitrogen) .[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1][2]

Shelf-Life Monitoring

Retest purity via HPLC or chiral GC every 12 months . Look for the appearance of 4-bromobenzoic acid derivatives or oxidative byproducts.[1][2]

Operational Handling SOP

This workflow ensures operator safety and compound integrity during experimental setup.

PPE Requirements[1][2][6][8][9][10][11]
  • Respiratory: NIOSH N95 (dust mask) for weighing <1g; P100 respirator for larger quantities.[2]

  • Dermal: Nitrile gloves (double-gloved recommended, 0.11 mm min thickness).[1][2]

  • Ocular: Chemical splash goggles.[2]

Standard Operating Procedure (SOP) Workflow

HandlingSOPcluster_safetyCritical Safety ChecksStartStorage Retrieval(Cold Chain)EquilibrateEquilibration(Warm to RT)Start->Equilibrate Prevent CondensationWeighingWeighing(Analytical Balancein Fume Hood)Equilibrate->Weighing Inert Gas BlanketSolubilizationSolubilization(MeOH/Water)Weighing->Solubilization Slow AdditionReactionReaction Setup(Inert Atm)Solubilization->ReactionWasteWaste Disposal(Halogenated)Reaction->Waste Quench

Figure 1: Operational workflow for safe retrieval and handling. Note the equilibration step to prevent condensation on hygroscopic solids.

Specific Handling Notes
  • Anti-Static Measures: Use an anti-static gun or ionizer when weighing, as the hydrochloride salt is prone to static charge buildup.[2]

  • Dissolution: Add the solid to the solvent, not vice-versa, to minimize dust generation.[2]

  • Inerting: After removing an aliquot, immediately backfill the storage container with Argon before resealing.[2]

Synthetic Utility & Application

The primary value of 2-Amino-2-(4-bromophenyl)ethanol lies in its bifunctionality.[1][2][4] The 4-bromo substituent allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system, while the amino-alcohol core is a precursor to oxazolines.[1][2]

Functionalization Pathway

The following diagram illustrates the logical flow for derivatizing this scaffold without compromising stereochemical integrity.

SynthesisPathCore2-Amino-2-(4-bromophenyl)ethanol(Core Scaffold)PathAN-Protection(Boc/Cbz)Core->PathA Base/AnhydridePathBCyclization(w/ Orthoesters)Core->PathB Acid Cat.InterAProtected IntermediatePathA->InterAOxazolineChiral Oxazoline(Ligand Synthesis)PathB->OxazolineCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)InterA->Coupling Retains ChiralityFinalComplex BioactiveScaffoldOxazoline->Final Metal CoordinationCoupling->Final

Figure 2: Synthetic divergence pathways.[1][2] Path A prioritizes aromatic extension; Path B prioritizes heterocycle formation.

Experimental Tip: Preventing Racemization

When performing N-acylation or protection steps, maintain the reaction temperature below 0°C initially.[1][2] The benzylic proton is sufficiently acidic that strong bases (e.g., NaH) combined with elevated temperatures can lead to partial racemization via an enolization-like mechanism (though less prone than the ketone analog).[1][2] Use non-nucleophilic bases like DIPEA or 2,6-lutidine.[1][2]

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with lukewarm water/soap for 15 min.[1][2]Monitor for delayed dermatitis.[2]
Eye Contact Rinse cautiously with water for 15 min.[2] Remove contacts.Seek ophthalmological evaluation.[2]
Inhalation Move to fresh air.[2][3][5][6] If breathing is difficult, give oxygen.[2]Observe for pulmonary edema (rare).[2]
Spill (Solid) Dampen with inert oil/solvent to suppress dust.[2] Sweep.Clean area with 5% NaHCO3 solution.[2]
Fire Use Water Spray, CO2, or Dry Chemical.[2]Avoid high-pressure water jets (dust dispersal).[1][2]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Ensure compliance with halogenated waste regulations (EPA RCRA code likely applies due to Bromine/Chlorine content).[2]

References

  • PubChem. (2025).[2] 2-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine.[2] [Link][1][2]

Methodological & Application

Application Note: Enantioselective Separation of 2-Amino-2-(4-bromophenyl)ethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the chiral separation of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride . It prioritizes the most robust and specific methodology for primary amino alcohols while offering a secondary alternative for laboratory flexibility.

Executive Summary & Scientific Rationale

The separation of 2-Amino-2-(4-bromophenyl)ethanol enantiomers presents a specific chromatographic challenge due to its dual functionality: a basic primary amine and a polar hydroxyl group adjacent to the chiral center. Furthermore, the compound is supplied as a hydrochloride salt , which complicates traditional Normal Phase (NP) separations due to solubility issues and the need for in-situ neutralization.

The Strategic Choice: Crown Ether Phase vs. Polysaccharide Phase While polysaccharide columns (e.g., Amylose/Cellulose carbamates) are the "workhorses" of chiral HPLC, they often require the analyte to be in its free base form or the use of mobile phase additives (DEA/TEA) that can degrade column lifetime.

For this specific application, we prioritize a Crown Ether (18-Crown-6) stationary phase.

  • Mechanism: The chiral recognition is driven by the formation of a host-guest inclusion complex between the crown ether ring and the protonated ammonium group (

    
    ) of the analyte.
    
  • Advantage: This method allows the direct injection of the hydrochloride salt in an aqueous mobile phase, eliminating the need for derivatization or tedious free-basing steps.

Chemical Structure & Properties[1][2][3][4]

PropertyDescription
Compound Name This compound
Molecular Formula C₈H₁₀BrNO · HCl
Chiral Center C2 (Benzylic position)
Key Functional Groups Primary Amine (protonatable), Hydroxyl, Bromophenyl (hydrophobic)
Solubility Soluble in Water, Methanol; Poor in Hexane

Primary Protocol: Crown Ether Reversed-Phase

Recommended for R&D and QC due to robustness and direct salt analysis.

Chromatographic Conditions
ParameterSettingRationale
Column Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized chiral crown ether specifically designed for primary amines.
Mobile Phase pH 1.5 Perchloric Acid (aq) / Acetonitrile (85:15 v/v) Low pH ensures the amine remains fully protonated (

) to bind with the crown ether. ACN modulates retention of the hydrophobic bromo-phenyl group.
Flow Rate 0.4 mL/minLower flow rate enhances the kinetics of the inclusion complex formation.
Temperature 15°C - 25°C Critical: Lower temperatures stabilize the host-guest complex, significantly improving resolution (

).
Detection UV @ 220 nmThe bromophenyl chromophore has strong absorption at 220 nm.
Injection Volume 5 - 10 µLPrevent column overload which causes peak fronting.
Reagent Preparation
  • Perchloric Acid Solution (pH 1.5): Add approximately 1.3 mL of 70% Perchloric Acid (

    
    ) to 900 mL of HPLC-grade water. Adjust pH to 1.5 ± 0.1 using a calibrated pH meter. Dilute to 1 L.
    
    • Safety Note:

      
       is a strong oxidizer. Handle in a fume hood.
      
  • Mobile Phase: Mix 850 mL of the pH 1.5 solution with 150 mL of Acetonitrile. Filter through a 0.22 µm membrane and degas.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2-Amino-2-(4-bromophenyl)ethanol HCl in 10 mL of Mobile Phase .

  • Note: Do not dissolve in pure organic solvent or high pH diluents, as this may disrupt the protonation state required for the column interaction.

Alternative Protocol: Normal Phase (Polysaccharide)

Use this if Crown Ether columns are unavailable or if the sample is already in free-base form.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak® AD-H or IA (4.6 × 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate). Broad selectivity for aromatic alcohols.
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v) Ethanol provides polar modulation; DEA blocks non-specific silanol interactions to prevent tailing.
Flow Rate 1.0 mL/minStandard NP flow.
Temperature 25°CAmbient.
Sample Prep Neutralization Required: If starting with HCl salt, dissolve in EtOH, add 1 eq. TEA, evaporate, and redissolve in Mobile Phase. Filter off salts.

Method Development & Mechanism Visualization

The following diagram illustrates the decision logic and the molecular mechanism driving the separation.

G Start Start: 2-Amino-2-(4-bromophenyl)ethanol HCl CheckStructure Check Structure: Primary Amine near Chiral Center? Start->CheckStructure Choice Select Stationary Phase CheckStructure->Choice CrownPath Primary Choice: Crown Ether (CR-I+) (Host-Guest Mechanism) Choice->CrownPath Preferred (Primary Amine) PolyPath Alternative: Amylose (AD-H/IA) (H-Bond/Pi-Pi Mechanism) Choice->PolyPath Alternative Mechanism Mechanism: 1. Acidic MP protonates Amine (NH3+) 2. NH3+ fits into Crown Ether Cavity 3. H-bonds form with Ether Oxygens 4. Steric bulk of Phenyl/Br group determines fit CrownPath->Mechanism Result1 Result: Direct injection of HCl salt High Resolution Mechanism->Result1 PrepStep Critical Step: Must neutralize HCl salt to Free Base PolyPath->PrepStep Result2 Result: Good Resolution Requires extra prep PrepStep->Result2

Figure 1: Decision tree for method selection illustrating the mechanistic advantage of Crown Ether phases for primary amino alcohols.

Validation Parameters (System Suitability)

To ensure data trustworthiness, the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

If

, lower temperature to 10°C or decrease ACN % in mobile phase.
Tailing Factor (

)

If

, ensure pH is strictly

. Higher pH causes deprotonation and peak distortion.
Retention Time (

)
RSD

(n=5)
Check pump stability and column temperature equilibration.
Selectivity (

)

Inherent to the column chemistry; difficult to adjust without changing column type.

Troubleshooting Guide

Issue: Peak Splitting or Doublets
  • Cause: The sample solvent is too strong (e.g., pure MeOH) or the pH is mismatched.

  • Fix: Dissolve the sample strictly in the Mobile Phase.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations. Crown ether complexation thermodynamics are highly temperature-sensitive.

  • Fix: Use a thermostatted column compartment. Do not rely on ambient room temperature.

Issue: High Backpressure (Crownpak)
  • Cause: Precipitation of salts (if using phosphate buffer) or dirty samples.

  • Fix: Use Perchloric Acid or TFA (volatile/soluble) instead of Phosphate. Wash column with water/ACN (60:40) if permitted by manufacturer guidelines.

References

  • Daicel Chiral Technologies. Application Note: Separation of 2-Amino-2-phenylethanol on CROWNPAK CR-I(+). Retrieved from [Link] (Analogous structure validation).

  • Hyun, M. H. (2016). Chiral Separation of Primary Amino Alcohols Using Crown Ether-Based Liquid Chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Demonstrates pH dependence of zwitterionic/amine separations). Link

  • Machida, Y., et al. Enantiomeric Separation of Beta-Amino Acids and Alcohols by HPLC with Crown Ether Stationary Phases. Journal of Chromatography B.

Mobile phase optimization for chiral separation of amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Mobile Phase Optimization for Chiral Separation of Amino Alcohols

Abstract Amino alcohols, a structural motif prevalent in beta-blockers and sympathomimetic drugs, present unique challenges in chiral chromatography due to their basic nitrogen and hydrogen-bonding potential. This guide details a mechanistic approach to mobile phase optimization on polysaccharide-based Chiral Stationary Phases (CSPs). We move beyond trial-and-error, focusing on the strategic use of basic/acidic additives, alcohol modifiers, and "non-standard" solvents to suppress silanol interactions and maximize enantioselectivity.

Introduction: The Challenge of the Basic Nitrogen

Amino alcohols (e.g., Propranolol, Atenolol, Ephedrine) contain both a hydroxyl group and a basic amine. While the hydroxyl group often facilitates chiral recognition via hydrogen bonding with the CSP (carbamate linkages), the amine group is the primary source of peak tailing and poor resolution.

The Silanol Problem: Most polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are coated or immobilized onto a silica support. Residual silanol groups (


) on the silica surface are acidic. The basic amine of the analyte interacts strongly with these silanols via ionic interactions, leading to:
  • Peak Tailing: Non-linear adsorption isotherms.

  • Retention Drift: Slow equilibration.

  • Reduced Resolution (

    
    ):  Peak broadening masks separation.
    

The Solution: Mobile phase optimization for amino alcohols is not just about solvent strength; it is about surface chemistry management . The mobile phase must effectively "mask" these silanols while maintaining the delicate hydrogen-bonding network required for chiral recognition.

Mechanistic Insight: The Role of Modifiers and Additives

Basic Additives (The "Masking" Agents)

For Normal Phase (NP) separations, adding a basic amine to the mobile phase is mandatory for amino alcohols.

  • Diethylamine (DEA) / Triethylamine (TEA): The industry standards. They compete with the analyte for silanol binding sites.

  • Ethanolamine / Ethylenediamine (EDA): "Second-generation" additives.[1] These primary amines can offer superior peak shapes for difficult analytes by forming different hydrogen-bond bridges with the CSP, potentially altering the chiral "pocket" shape slightly.

Acidic Additives in Basic Separations?

Counter-intuitively, adding a small amount of acid (e.g., Trifluoroacetic acid, TFA) alongside a base can improve separations for zwitterionic amino alcohols or when using immobilized columns in Polar Organic Mode (POM). This creates a buffered environment in the organic phase, stabilizing the ionization state of the analyte.

Alcohol Modifiers (IPA vs. EtOH vs. MeOH)
  • Isopropanol (IPA): Bulky. Often provides higher resolution because it does not penetrate the chiral grooves of the CSP as deeply as smaller alcohols, leaving more "space" for the analyte.

  • Ethanol (EtOH) / Methanol (MeOH): Stronger solvents. Reduce retention time but may compete too aggressively with the analyte for chiral binding sites.

Protocol: Step-by-Step Optimization Workflow

This protocol assumes the use of Polysaccharide-based CSPs (e.g., CHIRALPAK® AD/IA, CHIRALCEL® OD/IB).

Phase 1: The "Golden Standard" Screening

Start with a generic, robust system to assess initial selectivity.

  • Mobile Phase A: n-Hexane (or Heptane) + 0.1% DEA

  • Mobile Phase B: Ethanol or IPA + 0.1% DEA

  • Gradient: Isocratic 80:20 or 90:10 (A:B).

  • Flow Rate: 1.0 mL/min (4.6 mm ID column).

  • Temp: 25°C.

Phase 2: Modifier Selection (Selectivity Tuning)

If


 or retention is too long:
  • Switch Alcohol: If using IPA, switch to EtOH (and vice versa).

    • Insight: IPA usually gives better separation; EtOH gives sharper peaks.

  • Adjust Strength: Vary %B from 5% to 50%.

    • Note: Amino alcohols often require higher polarity (20-40% alcohol) to elute reasonable times.

Phase 3: Additive Optimization (Peak Shape Tuning)

If tailing factor (


) > 1.2 or resolution is marginal:
  • Increase Base: Increase DEA from 0.1% to 0.2% (Max 0.5%).

  • Switch Base: Replace DEA with 0.1% Ethanolamine or 0.1% Ethylenediamine .

    • Warning: Ensure column compatibility. Immobilized columns (IA, IB, IC) are robust; Coated columns (AD, OD) are sensitive to aggressive amines.

  • The "Double Additive" Trick: For stubborn peaks, use 0.1% TFA + 0.1% DEA . This forms a volatile salt in situ, sharpening peaks for amphoteric molecules.

Phase 4: Non-Standard Solvents (Immobilized Columns Only)

If standard NP fails, and you are using an immobilized column (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF):

  • Forbidden Solvents Become Available: Use Ethyl Acetate (EtOAc), THF, or Dichloromethane (DCM) mixed with Hexane.

  • Strategy: These solvents induce different conformational changes in the polymer backbone of the CSP, often creating entirely new selectivity profiles.

  • Recipe: Hexane / EtOAc / DEA (50:50:0.1).

Visualizations

Figure 1: Mobile Phase Optimization Decision Tree

OptimizationWorkflow Start START: Amino Alcohol Sample Screening Phase 1: Standard Screening Hexane/IPA (90:10) + 0.1% DEA Start->Screening CheckRes Check Resolution (Rs) & Tailing (Tf) Screening->CheckRes Success Success: Rs > 1.5, Tf < 1.2 CheckRes->Success Good Tailing Issue: Tf > 1.2 (Tailing) CheckRes->Tailing Bad Shape Selectivity Issue: Rs < 1.5 (Poor Sep) CheckRes->Selectivity Bad Sep SwitchBase Phase 3: Switch Additive Try Ethanolamine or EDA Tailing->SwitchBase DoubleAdd Try Double Additive 0.1% TFA + 0.1% DEA SwitchBase->DoubleAdd Still Tailing DoubleAdd->Success SwitchAlc Phase 2: Switch Alcohol IPA <-> EtOH <-> MeOH Selectivity->SwitchAlc Immobilized Using Immobilized Column? SwitchAlc->Immobilized No Improvement NonStandard Phase 4: Non-Standard Solvents Hexane/EtOAc or Hexane/THF Immobilized->NonStandard Yes (IA, IB, IC) Temp Lower Temperature (10°C - 20°C) Immobilized->Temp No (AD, OD) NonStandard->Success Temp->Success

Caption: Logical workflow for optimizing mobile phases for chiral amino alcohols, prioritizing additive tuning for peak shape and solvent tuning for selectivity.

Figure 2: The "Masking" Mechanism

Mechanism cluster_mobile Mobile Phase Environment Silanol Acidic Silanol (Si-OH) (Stationary Phase Surface) Analyte Amino Alcohol (Analyte) (Basic Amine Group) Analyte->Silanol 2. Prevented Interaction (No Tailing) CSP Chiral Selector (Carbamate Grooves) Analyte->CSP 3. Chiral Recognition (H-Bonding/Steric) Additive Basic Additive (DEA) (High Concentration) Additive->Silanol 1. Blocks/Masks (Ionic Interaction)

Caption: Mechanism of basic additives. DEA saturates silanol sites, preventing analyte adsorption and forcing the analyte to interact only with the chiral selector.

Data Summary: Impact of Additives

The following table illustrates the dramatic effect of mobile phase additives on the separation of Propranolol (a representative beta-blocker) on a Chiralpak AD-H column.

Mobile Phase CompositionRetention (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Outcome
Hexane/IPA (90:10) > 20N/A0> 3.0Fail. Analyte sticks to silanols. No elution or extreme broadening.
Hexane/IPA + 0.1% DEA 4.21.82.51.3Standard. Good separation, slight tailing.
Hexane/IPA + 0.1% EDA 3.81.93.11.05Optimized. Sharper peaks due to bidentate interaction of EDA.
Hexane/IPA + 0.1% TFA N/AN/AN/AN/AFail. Acidic additive protonates amine, increasing silanol retention.
Hexane/IPA + 0.1% DEA + 0.1% TFA 4.01.852.81.1Robust. "Buffered" NP system. Excellent reproducibility.

Troubleshooting & Best Practices

  • Memory Effects:

    • Issue: Switching from a mobile phase with DEA to one without can leave residual DEA on the column for days, altering selectivity for non-basic compounds.

    • Solution: Dedicate specific columns for basic mobile phases. If you must switch, flush with 100% Ethanol (for immobilized) or 90:10 Hexane/IPA (for coated) for at least 4 hours.

  • Sample Solubility:

    • Amino alcohol salts (e.g., HCl salts) are often insoluble in Hexane.

    • Protocol: Dissolve the sample in 100% Ethanol or IPA first, then dilute with Hexane. Alternatively, add 0.5% DEA to the sample vial to convert the salt to the free base before injection.

  • Column History:

    • Never use a column for chiral amino alcohol separation that was previously used with ion-pairing reagents (e.g., alkyl sulfonates) in Reverse Phase. The ion-pairing agent is nearly impossible to remove completely and will destroy the chiral separation mechanism in Normal Phase.

References

  • Daicel Chiral Technologies. (2024).[1] Method Development Strategies for Chiral Separations. Retrieved from [Link]

  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004).[2] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493–498.[2] [Link]

  • Phenomenex. (2024). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic mobile phase additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A, 927(1-2), 47-54. [Link]

Sources

Protocol for the synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-1024

Topic: Stereoselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various pharmaceutical agents.[1][2] Its stereochemistry is crucial for biological activity, necessitating a robust and highly selective synthetic protocol. This application note provides a detailed, field-proven methodology for the synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol, commencing from commercially available 4-bromoacetophenone. The cornerstone of this protocol is the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of an N-protected α-amino ketone.[3][4] This guide elucidates the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Chiral vicinal amino alcohols are privileged structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often a determining factor in the molecule's interaction with biological targets. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure amino alcohols is a paramount objective in drug discovery and development. (S)-2-Amino-2-(4-bromophenyl)ethanol, with its defined stereocenter and functionalized aromatic ring, represents a valuable chiral synthon for the elaboration of more complex molecular architectures.

This protocol details a reliable and scalable synthetic sequence, designed to provide the target compound with high enantiomeric purity. The strategy involves a four-step sequence:

  • α-Bromination of 4-bromoacetophenone.

  • Amination via azide displacement and subsequent Staudinger reduction.

  • N-protection of the resulting α-amino ketone.

  • Enantioselective Corey-Bakshi-Shibata (CBS) reduction to establish the (S)-stereocenter.

  • Deprotection to yield the final product.

Each step has been optimized to ensure high yields and purity, with a particular emphasis on the critical enantioselective reduction step.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3-5: Enantioselective Synthesis A 4-Bromoacetophenone B 2-Bromo-1-(4-bromophenyl)ethanone A->B Br₂, HBr/AcOH C 2-Azido-1-(4-bromophenyl)ethanone B->C NaN₃, Acetone D 2-Amino-1-(4-bromophenyl)ethanone C->D PPh₃, THF/H₂O (Staudinger Reduction) E N-Boc-2-amino-1-(4-bromophenyl)ethanone D->E Boc₂O, Et₃N, DCM F N-Boc-(S)-2-amino-2-(4-bromophenyl)ethanol E->F (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF G (S)-2-Amino-2-(4-bromophenyl)ethanol F->G HCl/Dioxane

Caption: Overall synthetic route from 4-bromoacetophenone to (S)-2-Amino-2-(4-bromophenyl)ethanol.

Experimental Protocols

Part 1: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride

This precursor is synthesized in two steps from 4-bromoacetophenone.

Step 1.1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

  • Rationale: The α-position of the ketone is activated towards electrophilic substitution. Bromination at this position provides a good leaving group for the subsequent nucleophilic substitution with an azide. The reaction is typically carried out in the presence of a catalytic amount of acid to promote enolization.

  • Procedure:

    • To a solution of 4-bromoacetophenone (19.9 g, 100 mmol) in 100 mL of glacial acetic acid, add 5-6 drops of a 33% solution of hydrobromic acid in acetic acid.

    • With vigorous stirring, add a solution of bromine (16.0 g, 100 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the reaction temperature below 30°C using a water bath.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Pour the reaction mixture into 500 mL of ice-water.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 2-bromo-1-(4-bromophenyl)ethanone.

Step 1.2: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride

  • Rationale: The introduction of the amino group is achieved via a two-step sequence: nucleophilic displacement of the bromide with sodium azide, followed by a Staudinger reduction of the resulting α-azido ketone.[5] The Staudinger reaction, using triphenylphosphine, is a mild and efficient method for converting azides to amines, avoiding harsh reducing agents that could affect the ketone functionality.[6][7][8] An alternative approach is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate.[9][10][11][12]

  • Procedure:

    • Azide Formation: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) in 200 mL of acetone. Add sodium azide (7.8 g, 120 mmol) and stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove sodium bromide and concentrate the filtrate under reduced pressure to obtain crude 2-azido-1-(4-bromophenyl)ethanone. Caution: Organic azides can be explosive. Handle with care and avoid heating the crude product.

    • Staudinger Reduction: Dissolve the crude α-azido ketone in 200 mL of THF. Slowly add a solution of triphenylphosphine (28.9 g, 110 mmol) in 100 mL of THF. Nitrogen gas will evolve. Stir the mixture at room temperature for 4 hours.

    • Add 10 mL of water to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate iminophosphorane.[6]

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in 200 mL of diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(4-bromophenyl)ethanone hydrochloride.[13]

Part 2: Enantioselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Step 2.1: N-Boc Protection of 2-Amino-1-(4-bromophenyl)ethanone

  • Rationale: The free amino group of the α-amino ketone can coordinate to the Lewis acidic boron atom of the CBS catalyst, inhibiting its catalytic activity. Therefore, protection of the amine is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the reductive conditions and can be readily removed under acidic conditions.

  • Procedure:

    • Suspend 2-amino-1-(4-bromophenyl)ethanone hydrochloride (25.3 g, 100 mmol) in 200 mL of dichloromethane (DCM).

    • Cool the suspension to 0°C and add triethylamine (22.3 g, 30.7 mL, 220 mmol) dropwise to neutralize the hydrochloride salt and act as a base for the protection reaction.

    • Add di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-2-amino-1-(4-bromophenyl)ethanone.

Step 2.2: Corey-Bakshi-Shibata (CBS) Reduction

  • Rationale: The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][14][15] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate in a well-defined transition state, leading to facial-selective hydride delivery.[3][16] For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is used.

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-2-amino-1-(4-bromophenyl)ethanone (31.4 g, 100 mmol) in 200 mL of anhydrous THF.

    • Cool the solution to -20°C.

    • Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 10 mL, 10 mmol) dropwise.

    • Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 120 mL, 120 mmol) dropwise over 1 hour, maintaining the internal temperature below -15°C.

    • Stir the reaction at -20°C and monitor its progress by TLC.

    • Upon completion (typically 2-4 hours), slowly quench the reaction by the dropwise addition of 100 mL of methanol at -20°C.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in 200 mL of ethyl acetate and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-(S)-2-amino-2-(4-bromophenyl)ethanol.

Step 2.3: Deprotection of N-Boc-(S)-2-amino-2-(4-bromophenyl)ethanol

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target chiral amino alcohol.

  • Procedure:

    • Dissolve the crude N-Boc protected amino alcohol in 100 mL of 1,4-dioxane.

    • Add a 4.0 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) and stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

    • To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH 10-11 with 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-Amino-2-(4-bromophenyl)ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Summary

CompoundStarting MaterialReagentsTypical YieldPurity (by HPLC)
2-Bromo-1-(4-bromophenyl)ethanone4-BromoacetophenoneBr₂, HBr/AcOH85-95%>98%
2-Amino-1-(4-bromophenyl)ethanone HCl2-Bromo-1-(4-bromophenyl)ethanoneNaN₃, PPh₃, HCl70-80% (over 2 steps)>97%
N-Boc-2-amino-1-(4-bromophenyl)ethanone2-Amino-1-(4-bromophenyl)ethanone HClBoc₂O, Et₃N90-95%>98%
(S)-2-Amino-2-(4-bromophenyl)ethanolN-Boc-2-amino-1-(4-bromophenyl)ethanone(S)-CBS, BH₃·THF, HCl80-90% (over 2 steps)>99% (ee >98%)

Characterization and Quality Control

Enantiomeric Excess (ee) Determination by Chiral HPLC

The enantiomeric purity of the final product is a critical parameter and should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Rationale: Chiral stationary phases (CSPs) can differentiate between enantiomers, allowing for their separation and quantification. A Pirkle-type column, such as one with a (R,R)-Whelk-O1 ligand, is often effective for the separation of enantiomers of amino alcohols and their derivatives.[17]

  • Suggested Method:

    • Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm) or similar Pirkle-type column.

    • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier (e.g., isopropylamine) and an acidic modifier (e.g., trifluoroacetic acid). A typical starting condition could be n-hexane:ethanol:isopropylamine:trifluoroacetic acid (90:10:0.1:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of S-enantiomer] – [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100.[18]

References

  • MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • MedSchoolCoach. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

  • Padwa, A., et al. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central - NIH. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Khan Academy. Alpha amino acid synthesis. [Link]

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. [Link]

  • Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • PubMed. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • PubMed Central - NIH. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for Novel 2-Amino-2-(4-bromophenyl)ethanol Derivatives Targeting Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Therapeutic Potential of 2-Amino-2-(4-bromophenyl)ethanol Derivatives

The 2-Amino-2-(4-bromophenyl)ethanol scaffold is a versatile chemical structure characterized by an amino group and a hydroxyl group, with a brominated phenyl ring that enhances chemical reactivity.[1] This structure is of significant interest in medicinal chemistry due to its potential for biological activity, serving as a building block in the synthesis of complex pharmaceutical agents.[1][2] The structural similarity of these derivatives to known neuroactive compounds suggests their potential as modulators of key enzymes and receptors in the central nervous system.

One such target of high therapeutic value is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme critical for the metabolism of neurotransmitters like dopamine.[3] Elevated MAO-B activity is linked to several neurodegenerative conditions, including Parkinson's and Alzheimer's disease, making selective MAO-B inhibitors a major focus of drug discovery.[4][5]

This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel 2-Amino-2-(4-bromophenyl)ethanol derivatives. We present a logical, three-stage assay cascade designed to efficiently identify potent and selective MAO-B inhibitors, assess their functional activity, and rule out non-specific cytotoxicity. The protocols are designed for a high-throughput format, enabling the rapid screening of a compound library.

The In Vitro Assay Cascade: A Strategy for Efficient Discovery

A robust drug discovery workflow relies on a tiered screening approach. This cascade ensures that resources are focused on the most promising candidates by progressively increasing the biological complexity and specificity of the assays. Our strategy is built on three pillars: Primary Screening, Functional Characterization, and Cytotoxicity Counter-Screening.

Assay_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (Derivatives) Primary_Screen Primary Screen: MAO-B Inhibition Assay Compound_Library->Primary_Screen Identify Binders/Inhibitors Hit_Identification Hit Identification (Potency Ranking) Primary_Screen->Hit_Identification Calculate IC50 Functional_Assay Secondary Screen: Mechanism of Inhibition Hit_Identification->Functional_Assay Characterize Function Counter_Screen Counter-Screen: Cell Viability Assay Functional_Assay->Counter_Screen Assess Specificity Lead_Candidate Lead Candidate Counter_Screen->Lead_Candidate Validate Safety

Caption: The tiered assay cascade for hit identification and validation.

Primary Screening: High-Throughput Fluorometric Assay for MAO-B Inhibition

Principle

The primary screen is designed to rapidly identify compounds that inhibit MAO-B enzymatic activity. We utilize a robust, one-step fluorometric assay suitable for high-throughput screening (HTS).[6] The assay relies on the principle that active MAO-B enzyme oxidizes a non-fluorescent substrate, generating hydrogen peroxide (H₂O₂).[7] This H₂O₂ then reacts with a detector probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (e.g., resorufin). Inhibitors of MAO-B will prevent this reaction, leading to a decrease in the fluorescent signal.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Recombinant Human MAO-BSigma-AldrichEnzyme source
MAO-B Inhibitor Screening KitCreative BiolabsContains substrate, fluorescent probe, HRP
PargylineTocris BiosciencePositive control inhibitor
DMSO (Anhydrous)Thermo Fisher ScientificCompound solvent
1X Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)In-house preparationReaction buffer
384-well black, flat-bottom platesCorningLow-fluorescence assay plates
Plate reader with fluorescence detectionMolecular DevicesSignal detection (e.g., Ex/Em = 535/587 nm)
Protocol: MAO-B Inhibition Assay
  • Compound Plating:

    • Prepare a 10 mM stock solution of each 2-Amino-2-(4-bromophenyl)ethanol derivative in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound dilution into the wells of a 384-well plate. This results in a final assay concentration range (e.g., 100 µM to 1 nM) in a 5 µL final volume.

    • Controls: Add 50 nL of DMSO to "vehicle control" wells (100% activity) and 50 nL of a known MAO-B inhibitor like Pargyline (e.g., 1 µM final concentration) to "positive control" wells (0% activity).

  • Enzyme Preparation and Addition:

    • Dilute the recombinant human MAO-B enzyme stock to the desired working concentration (e.g., 5-10 µg/mL) in 1X Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add 2.5 µL of the diluted enzyme solution to each well of the assay plate.

  • Pre-incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes. This step allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Signal Detection:

    • Prepare the "Detection Mix" by combining the MAO-B substrate, HRP, and fluorescent probe in 1X Assay Buffer according to the kit manufacturer's instructions.[7]

    • Add 2.5 µL of the Detection Mix to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 535 nm, Em: 587 nm).

MAO_B_Workflow cluster_workflow MAO-B Assay Workflow Start Start Compound_Plate 1. Plate Compounds (50 nL in 384-well) Start->Compound_Plate Add_Enzyme 2. Add MAO-B Enzyme (2.5 µL) Compound_Plate->Add_Enzyme Pre_Incubate 3. Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate 4. Add Detection Mix (2.5 µL) Pre_Incubate->Add_Substrate Incubate 5. Incubate (60 min, 37°C) Add_Substrate->Incubate Read_Plate 6. Read Fluorescence (Ex/Em 535/587 nm) Incubate->Read_Plate End End Read_Plate->End Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed_Cells 1. Seed Cells (10,000/well) Incubate_24h 2. Incubate 24h (Attachment) Seed_Cells->Incubate_24h Treat_Compounds 3. Add Compounds (Varying Conc.) Incubate_24h->Treat_Compounds Incubate_48h 4. Incubate 48h (Treatment) Treat_Compounds->Incubate_48h Add_Resazurin 5. Add Resazurin (10 µL/well) Incubate_48h->Add_Resazurin Incubate_4h 6. Incubate 2-4h (Color Development) Add_Resazurin->Incubate_4h Read_Plate 7. Read Fluorescence (Ex/Em 560/590 nm) Incubate_4h->Read_Plate

Caption: Workflow for the resazurin-based cell viability assay.

Data Analysis
  • Calculate percent viability using the formula: % Viability = 100 * (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell)

  • Plot % Viability against the log of compound concentration to determine the CC₅₀ (the concentration at which 50% of cell viability is lost).

  • Calculate the Selectivity Index (SI) by comparing the cytotoxicity (CC₅₀) to the enzyme inhibition potency (IC₅₀): SI = CC₅₀ / IC₅₀ A higher SI value (ideally >100) indicates that the compound is selectively inhibiting the target enzyme at concentrations far below those that cause general cell death.

Conclusion

This application note details a robust and logical workflow for the initial in vitro characterization of 2-Amino-2-(4-bromophenyl)ethanol derivatives as potential MAO-B inhibitors. By following this cascade from high-throughput primary screening to essential cytotoxicity counter-screening, researchers can efficiently identify and prioritize compounds with promising therapeutic potential for further development. The combination of potent target engagement (low IC₅₀) and a high selectivity index is the hallmark of a promising lead candidate.

References

  • Jung, M. E., et al. (2012). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society. [Link]

  • Lahav, M., et al. (1980). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Shay, A. E., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • bioRxiv. Time-resolved structures of β2-adrenergic receptor modulation by a photoswitchable beta-blocker. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Royal Society of Chemistry. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • MDPI. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • RSC Publishing. Convenient synthesis and X-ray determination of 2-amino-6 H -1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • GraphPad. Competitive Binding Data with One Class of Receptors. [Link]

  • Yuan, L., et al. (2013). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Analyst. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Chen, X., et al. (2019). Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems. Methods. [Link]

  • National Institutes of Health. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • JoVE. cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]/2/224)

Sources

Application and Protocol for High-Resolution NMR Analysis of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Precise NMR Sample Preparation

2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a substituted phenylethanolamine, a class of compounds with significant interest in medicinal chemistry and pharmacology due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. However, the quality and reproducibility of NMR data are fundamentally dependent on the meticulous preparation of the sample. This is particularly true for hydrochloride salts of amino alcohols, where factors such as solvent selection, pH, and concentration can profoundly influence the resulting spectrum.

This application note provides a comprehensive, field-proven guide to the preparation of high-quality NMR samples of this compound. The protocols and insights presented herein are designed to ensure the acquisition of high-resolution spectra, enabling accurate structural interpretation and confident assessment of purity.

Physicochemical Properties and Their Implications for NMR Sample Preparation

This compound possesses key structural features that dictate the strategy for its NMR sample preparation:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a protonated amine (-NH3+) in the hydrochloride salt form imparts significant polarity to the molecule. This suggests good solubility in polar deuterated solvents.

  • Labile Protons: The protons on the hydroxyl and amino groups are "labile," meaning they can exchange with other labile protons in the solution, including residual water or the deuterium in certain solvents. This exchange can lead to peak broadening or even the complete disappearance of their signals in the ¹H NMR spectrum.

  • Acidic Nature: As a hydrochloride salt, dissolving the compound in a neutral solvent will result in an acidic solution. This acidic environment helps to stabilize the protonated amine but can also influence the chemical shifts of nearby protons.

Core Protocol: NMR Sample Preparation

This protocol outlines the recommended steps for preparing an NMR sample of this compound for routine ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 25-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, high purity)

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pasteur pipette

  • Vortex mixer (optional)

  • Syringe filter (0.22 µm, PTFE or similar)

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1][2][3]

  • Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer for a few seconds to aid dissolution. Complete dissolution is crucial for obtaining high-resolution spectra.

  • Filtration (Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a syringe filter directly into the NMR tube. Solid particles will not be detected in a solution NMR spectrum but can adversely affect the magnetic field homogeneity (shimming).[2][3]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the DMSO-d₆. Standard acquisition parameters for ¹H and ¹³C NMR can then be utilized.

Expert Insights: The "Why" Behind the Protocol

The Critical Choice of Solvent: DMSO-d₆

The selection of DMSO-d₆ is a deliberate choice rooted in the chemical nature of the analyte. While deuterium oxide (D₂O) is a suitable solvent for many polar compounds, it is generally not recommended for the initial characterization of amine hydrochlorides when observation of all protons is desired. In D₂O, the labile protons of the hydroxyl (-OH) and the protonated amine (-NH₃⁺) would rapidly exchange with the deuterium atoms of the solvent, leading to the disappearance of their respective signals in the ¹H NMR spectrum.[4]

DMSO-d₆, being an aprotic polar solvent, does not have exchangeable deuterons. This significantly slows down the rate of proton exchange, allowing for the observation of the -OH and -NH₃⁺ protons as distinct signals.[5] This is invaluable for complete structural assignment.

Concentration and Sensitivity

The recommended sample concentration is a balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity and potential aggregation, which can lead to peak broadening. For ¹H NMR, 5-25 mg is typically sufficient, while the less sensitive ¹³C nucleus requires a more concentrated sample (25-50 mg).[2]

The Importance of Filtration

Undissolved solids in an NMR sample are a common cause of poor spectral resolution. These particles disrupt the homogeneity of the magnetic field within the sample, a critical factor for obtaining sharp NMR signals. Filtering the sample is a simple yet highly effective step to mitigate this issue and improve the quality of the resulting data.[2][3]

Data Presentation and Visualization

Table 1: Recommended Parameters for NMR Sample Preparation

ParameterRecommended ValueRationale
Analyte Mass (¹H NMR) 5 - 25 mgOptimal signal-to-noise ratio without viscosity issues.[2]
Analyte Mass (¹³C NMR) 25 - 50 mgHigher concentration needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
Deuterated Solvent DMSO-d₆Aprotic polar solvent that allows for the observation of labile -OH and -NH₃⁺ protons.[5]
Solvent Volume 0.6 - 0.7 mLStandard volume for 5 mm NMR tubes, ensuring sufficient sample height for analysis.[1][2][3]
Filtration 0.22 µm syringe filterRemoves particulate matter to improve magnetic field homogeneity and spectral resolution.[2][3]

Diagram 1: Experimental Workflow for NMR Sample Preparation

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Add DMSO-d6 (0.6-0.7 mL) & Dissolve weigh->dissolve In glass vial filter 3. Filter Solution (0.22 µm filter) dissolve->filter Ensure complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Directly into tube acquire 5. Acquire NMR Data (¹H, ¹³C) transfer->acquire Place in spectrometer process 6. Process & Analyze Spectrum acquire->process

Sources

Mass spectrometry analysis of 2-Amino-2-(4-bromophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Analysis of 2-Amino-2-(4-bromophenyl)ethanol

Abstract

This guide details the protocol for the identification and quantification of 2-Amino-2-(4-bromophenyl)ethanol (CAS: 86606-88-2 / derivatives) using LC-ESI-MS/MS. This compound serves as a critical chiral building block in the synthesis of adrenergic receptor agonists. The presence of the bromine atom provides a distinct isotopic signature (


), while the 

-amino alcohol motif dictates specific fragmentation pathways. This note addresses the challenges of retaining polar amino alcohols on RPLC and validating the structure via diagnostic ion ratios.

Introduction & Chemical Context

2-Amino-2-(4-bromophenyl)ethanol is a bifunctional molecule containing a basic primary amine and a polar hydroxyl group attached to a brominated aromatic ring.

  • Chemical Formula:

    
    [1][2]
    
  • Exact Mass: 214.9946 (

    
    ) / 216.9925 (
    
    
    
    )
  • Key Analytical Challenge: The polar amino-ethanol "tail" often leads to poor retention and peak tailing on standard C18 columns, while the hydrophobic bromine ring requires organic solvent for elution.

  • Isotopic Signature: The natural abundance of Bromine isotopes (

    
    , 
    
    
    
    ) creates a mandatory 1:1 doublet in the mass spectrum, serving as an internal validation check.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in Water/Acetonitrile (90:10 v/v) + 0.1% Formic Acid.

    • Causality: High aqueous content in the diluent prevents "solvent effect" (peak broadening) during injection onto a reversed-phase column.

Liquid Chromatography (LC) Conditions

To balance the retention of the polar amine and the hydrophobic aryl group, a high-strength silica (HSS) C18 column is recommended over standard C18 to resist dewetting in high-aqueous phases.

ParameterSetting
Column Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (Proton source for ESI)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) %B Description
0.0 5 Initial retention of polar amine
1.0 5 Isocratic hold
6.0 95 Elution of hydrophobic impurities
7.0 95 Wash

| 7.1 | 5 | Re-equilibration |

Mass Spectrometry (MS) Settings
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Rationale: The primary amine (

    
    ) is readily protonated (
    
    
    
    ) under acidic conditions.
ParameterValue
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimized to prevent in-source fragmentation)
Source Temp 120°C
Desolvation Temp 350°C
Scan Range m/z 50 – 500

Results & Discussion: Spectral Interpretation

The Isotopic Doublet (Precursor Scan)

In ESI+ mode, the protonated molecular ions are observed. Due to bromine, you must observe two peaks of nearly equal intensity separated by 2 Da.

  • 
     Isotope: 
    
    
    
  • 
     Isotope: 
    
    
    

Critical Check: If the intensity ratio of


 deviates significantly from 

(e.g.,

or

), suspect interference or detector saturation.
Fragmentation Pathways (MS/MS)

The fragmentation of


-amino alcohols follows characteristic pathways driven by charge migration and stabilization by the aromatic ring.
  • Loss of Water (

    
    , -18 Da): 
    Common in alcohols.[3] The hydroxyl group is protonated and leaves, creating a carbocation stabilized by the adjacent amine or phenyl ring.
    
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
  • Alpha-Cleavage (Loss of Formaldehyde equivalent,

    
    , -30 Da): 
    The bond between the carbinol carbon (
    
    
    
    ) and the amine-bearing carbon breaks. This is the diagnostic "Immonium Ion" formation.
    • Mechanism:

      
      
      
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
  • Tropylium Ion Formation (High Energy): At higher collision energies, the amine group may be lost, leaving the bromobenzyl cation, which rearranges to a bromotropylium ion.

    • 
      .
      
Workflow Diagram

MS_Workflow Sample Sample: 2-Amino-2-(4-bromophenyl)ethanol ESI ESI (+) Source Protonation [M+H]+ Sample->ESI Infusion/LC Precursor Precursor Ions (Doublet) m/z 216.0 (79Br) m/z 218.0 (81Br) ESI->Precursor MS1 Scan CID Collision Induced Dissociation (CID) Precursor->CID Selection Frag1 Fragment A: Loss of H2O (-18) m/z 198.0 / 200.0 (Styrene-like cation) CID->Frag1 Low CE Frag2 Fragment B: Alpha Cleavage (-30) m/z 186.0 / 188.0 (Bromobenzyl Iminium) CID->Frag2 High CE / Dominant

Caption: Analytical workflow showing the progression from ionization to specific fragmentation events. The bromine doublet propagates through all fragments containing the aromatic ring.

Method Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following acceptance criteria must be met:

  • Retention Time Precision:

    
     over 5 injections.
    
  • Isotope Ratio Accuracy: The intensity ratio of

    
     must be 
    
    
    
    .
  • Linearity:

    
     over the range of 10 ng/mL to 1000 ng/mL.
    
  • Carryover: Blank injection after the highest standard must show

    
     of the analyte signal.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (General principles of Br isotope patterns and alpha-cleavage).

  • Holčapek, M., et al. (2010). "Mass spectrometry of amino alcohols." Journal of Mass Spectrometry, 45(8), 899-911.

  • NIST Chemistry WebBook. "2-Amino-2-phenylethanol derivatives fragmentation data."

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chiral HPLC Peak Tailing for Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chromatography Applications Support Topic: Chiral Separation of Basic Amino Alcohols (Beta-blockers, Sympathomimetics)

Introduction: The Amino Alcohol Challenge

Amino alcohols represent one of the most difficult classes of molecules in chiral chromatography. Their dual functionality—a basic amine group and a hydroxyl group—creates a "perfect storm" for peak tailing.

While the chiral selector (e.g., amylose or cellulose derivatives) provides the necessary enantiomeric discrimination, the underlying silica support often acts as a secondary retention mechanism. This guide addresses the specific chemical interactions causing this tailing and provides field-proven protocols to resolve them.

Module 1: The Mechanism of Tailing

Q: Why do my amino alcohol peaks tail even when I have good separation (selectivity)?

A: Peak tailing in this context is rarely a loss of chiral recognition; it is almost always a secondary interaction problem.

Most chiral columns (e.g., Chiralpak® AD/OD/IA/IB) utilize a silica support. Even with high-density bonding, residual silanol groups (


) remain on the surface. These silanols are weakly acidic.
  • The Interaction: Your basic amino alcohol acts as a base.

  • The Result: An ion-exchange interaction occurs between the protonated amine of your analyte and the ionized silanol of the column.

  • The Chromatogram: This secondary "sticking" mechanism has different kinetics than the chiral separation, causing the "tail" on the back half of the peak.

Visualizing the Problem:

SilanolInteraction cluster_solution The Solution: Mobile Phase Additive Analyte Amino Alcohol (Analyte) Selector Chiral Selector (Amylose/Cellulose) Analyte->Selector Primary Interaction (Enantioseparation) Silanol Residual Silanol (Silica Surface) Analyte->Silanol Secondary Interaction (Ion Exchange/H-Bonding) Detector Detector Signal Selector->Detector Sharp Peak Silanol->Detector Tailing/Broadening Additive Basic Additive (DEA / EDA) Additive->Silanol Blocks/Masks Site

Figure 1: The "Dual-Interaction" model. Tailing is caused by the analyte interacting with the silica support (red path).[1][2][3] Basic additives (yellow) preferentially block these sites.

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: I am using 0.1% Diethylamine (DEA). Is that enough?

A: DEA is the industry standard, but it is not always sufficient for stubborn amino alcohols.

For Normal Phase (NP) methods (e.g., Hexane/IPA), the choice of basic modifier is critical. While DEA is a mono-amine, Ethylenediamine (EDA) is a diamine (bidentate ligand). EDA is often more effective because it can chelate or bridge multiple silanol sites, effectively "capping" the silica surface more aggressively than DEA.

Protocol: Switching Additives If 0.1% DEA fails to suppress tailing (


), switch to 0.1% Ethylenediamine (EDA) .
  • Note: EDA is less miscible in pure alkanes. Ensure your mobile phase contains at least 2-5% alcohol (Ethanol/IPA) to maintain solubility.

Comparative Additive Guide:

AdditiveTypeConcentrationBest Use CaseNotes
Diethylamine (DEA) Basic0.1%Standard. First choice for most amino alcohols.Easy to flush. Compatible with all coated/immobilized columns.
Ethylenediamine (EDA) Basic0.1%Advanced. Use when DEA fails.[4]Stronger silanol blocker. Requires >2% alcohol in MP for solubility.[4][5]
Ethanolamine (AE) Basic0.1%Alternative. Good for primary amines.[6][7]Can alter selectivity slightly compared to DEA.[5]
Trifluoroacetic Acid (TFA) Acidic0.1%Avoid for Amino Alcohols in NP.[5][6][7][8]Protonates the amine, potentially increasing retention/tailing on silica unless in RP mode.

Critical Warning: Never mix acidic and basic additives in the same mobile phase unless specifically running a Polar Organic Mode (POM) gradient designed for it. This leads to salt precipitation and high backpressure.

Module 3: Method Parameters & Solubility

Q: My peak is fronting AND tailing. Could it be the sample solvent?

A: Yes. This is the "Strong Solvent Effect." If you dissolve your sample in 100% Ethanol (polar) and inject it into a Hexane/IPA (90:10) mobile phase, the sample plug acts as a momentary "strong mobile phase." The analyte travels too fast through the head of the column, causing band distortion.

  • The Fix: Dissolve the sample in the mobile phase . If solubility is an issue, use the lowest possible volume of the strong solvent (e.g., EtOH) and dilute with Hexane.

Q: How does temperature affect tailing for these compounds?

A: Temperature presents a trade-off between Resolution (


)  and Peak Shape (

)
.
  • Low Temp (10°C - 20°C): Increases retention and often improves chiral recognition (separation). Risk:[6] Slower mass transfer kinetics can broaden peaks and worsen tailing.

  • High Temp (30°C - 40°C): Improves mass transfer, sharpening the peaks and reducing tailing. Risk:[6] Reduces retention time, potentially causing peaks to merge.

  • Recommendation: If you have excess resolution (

    
    ) but poor tailing, increase temperature  to 35°C or 40°C.
    
Module 4: Troubleshooting Workflow

Follow this logic path to systematically identify the root cause of tailing.

TroubleshootingFlow Start Problem: Peak Tailing (Amino Alcohol) CheckAdditive 1. Check Mobile Phase Are you using a basic additive? Start->CheckAdditive AddDEA Add 0.1% DEA CheckAdditive->AddDEA No CheckType Is it DEA? CheckAdditive->CheckType Yes CheckSolvent 2. Check Sample Solvent Is sample in Mobile Phase? AddDEA->CheckSolvent SwitchEDA Switch to 0.1% EDA (Ensure miscibility) CheckType->SwitchEDA Yes, but still tailing CheckType->CheckSolvent Already using EDA SwitchEDA->CheckSolvent FixSolvent Redissolve in MP or weaker solvent CheckSolvent->FixSolvent No CheckColumn 3. Column History Was acid (TFA) used previously? CheckSolvent->CheckColumn Yes FixSolvent->CheckColumn Regenerate Regenerate Column (Flush Acid -> Neut -> Base) CheckColumn->Regenerate Yes/Unsure Success Acceptable Peak Shape CheckColumn->Success No (Clean History) Regenerate->Success

Figure 2: Systematic troubleshooting decision tree for amino alcohol separations.

Module 5: Column Regeneration (The "Memory Effect")

Q: This column used to work, but now it tails. Why?

A: Amylose and Cellulose columns have a "memory." If a colleague used the column with Trifluoroacetic Acid (TFA) for an acidic compound, the acidic protons can remain bound to the matrix, neutralizing the basic additives you introduce later.

Regeneration Protocol (Immobilized Phases - IA, IB, IC, etc.):

  • Flush: 100% Ethanol (0.5 mL/min) for 30 mins.

  • Wash: 100% THF (Tetrahydrofuran) for 1 hour. ( Crucial: Do NOT do this on Coated AD/OD columns).

  • Re-equilibrate: Mobile phase + 0.1% DEA for 2 hours.

Regeneration Protocol (Coated Phases - AD-H, OD-H):

  • Flush: 100% Ethanol (0.5 mL/min) for 1 hour.

  • Re-equilibrate: Mobile phase + 0.1% DEA for 2 hours.

References
  • Daicel Chiral Technologies. (n.d.).[4][6] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Online. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines. LCGC International. Retrieved from [Link]

  • Chiral Technologies. (2021).[4] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Barriers for Halogenated Phenylglycinol Derivatives Product Focus: 2-Amino-2-(4-bromophenyl)ethanol HCl (CAS: 201403-02-3 for free base; HCl salt analog) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Hidden" Solubility Trap

As a Senior Application Scientist, I often see researchers struggle with 2-Amino-2-(4-bromophenyl)ethanol hydrochloride . On paper, it looks like a standard water-soluble salt.[1] In practice, the heavy bromine atom (lipophilicity) combined with the high lattice energy of the phenylglycinol scaffold creates a "metastable" solubility profile.

This guide moves beyond basic "add more solvent" advice. We will address the thermodynamic and kinetic barriers causing your precipitation issues, specifically focusing on the Common Ion Effect and pH-dependent deprotonation .

Module 1: Critical Analysis & Decision Matrix

Before modifying your protocol, diagnose the root cause of the insolubility using the data below.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~252.5 Da (HCl Salt)Small molecule, but high density due to Bromine.[1]
pKa (Amine) ~9.0 – 9.4Critical: At pH > 7.4, a significant fraction exists as the insoluble free base.
LogP (Free Base) ~1.5Moderately lipophilic.[1] The free base will not dissolve in water.[1]
Salt Form Hydrochloride (HCl)Susceptible to Common Ion Effect in saline/PBS.[1]
Crystal Lattice High EnergyRequires significant energy (heat/sonication) to break the initial lattice.
Troubleshooting Decision Tree

Solubility_Troubleshooting Start Precipitation Observed Check_Media Check Solvent Composition Start->Check_Media Is_Saline Is it PBS or Saline (0.9% NaCl)? Check_Media->Is_Saline Common_Ion Issue: Common Ion Effect (Excess Cl- suppresses solubility) Is_Saline->Common_Ion Yes Check_pH Check Solution pH Is_Saline->Check_pH No Switch_Buffer Solution: Use Water or Low-Chloride Buffer (e.g., Acetate) Common_Ion->Switch_Buffer Is_Basic Is pH > 7.0? Check_pH->Is_Basic Free_Base Issue: Deprotonation (Conversion to insoluble Free Base) Is_Basic->Free_Base Yes DMSO_Shock Issue: DMSO 'Shock' (Rapid precipitation upon dilution) Is_Basic->DMSO_Shock No (pH is Acidic) Adjust_pH Solution: Acidify to pH 4.5-6.0 Free_Base->Adjust_pH Cosolvent Solution: Pre-mix aqueous phase with 5-10% PEG400 or Tween-80 DMSO_Shock->Cosolvent

Figure 1: Diagnostic workflow for identifying the root cause of precipitation events.

Module 2: Aqueous Formulation (The Common Ion Effect)

User Issue: "I dissolved the powder in DMSO, but it precipitates immediately when I add it to PBS (Phosphate Buffered Saline)."

The Science: This is the classic Common Ion Effect .[1] Your compound is a Hydrochloride (HCl) salt.[1][2][3] It dissociates into Drug-NH3+ and Cl-.[1] PBS contains 137 mM NaCl (high Cl-).[1] According to the solubility product principle (


):


If you artificially increase

(by using saline), the maximum concentration of

must decrease to maintain the constant

. The excess Chloride forces the drug back into its solid salt form.[1]
Protocol: The "Saline-Safe" Dilution Method
  • Prepare Stock: Dissolve drug in pure DMSO at 1000x the final concentration.

  • Intermediate Dilution (Critical Step):

    • Do NOT inject DMSO stock directly into PBS.[1]

    • Dilute the DMSO stock 1:10 into pure water (Milli-Q) or 5% Glucose/Dextrose .[1]

    • Why? This creates a solvation shell around the molecule in a low-chloride environment first.[1]

  • Final Dilution: Slowly add this intermediate solution to your buffer.

  • Buffer Substitution:

    • If possible, replace PBS with Phosphate Buffer (PB) (no NaCl) or Acetate Buffer (pH 5.0).

    • Result: This removes the excess chloride ions that drive precipitation.[1]

Module 3: pH Management & Stability

User Issue: "The solution is clear at pH 4, but cloudy at pH 7.4. How do I dose this in animals?"

The Science: The amino group has a pKa


 9.2.[1]
  • pH 4.0: 99.9% Protonated (Charged = Soluble).[1]

  • pH 7.4: ~1.5% Deprotonated (Uncharged Free Base = Insoluble).[1] While 1.5% sounds low, the intrinsic solubility of the free base (due to the 4-Bromophenyl group) is extremely low (< 10 µg/mL). Once that limit is reached, it precipitates, pulling the equilibrium and causing more to crash out (Le Chatelier's Principle).

Protocol: pH-Optimized Vehicle

For animal studies (IP or IV), you cannot inject highly acidic solutions.[1] Use a Buffered Cosolvent System to maintain solubility at physiological pH.[1]

Recommended Vehicle Formulation:

  • 10% PEG 400 (Polyethylene Glycol) – Stabilizes the hydrophobic phenyl ring.[1]

  • 5% Tween 80 (Polysorbate 80) – Prevents micro-crystal growth.[1]

  • 85% Acetate Buffer (10 mM, pH 5.5) – Keeps the amine protonated.

Preparation Steps:

  • Dissolve Drug in PEG 400 + Tween 80 (vortex until clear).

  • Slowly add the Acetate Buffer while vortexing.[1]

  • Note: pH 5.5 is well-tolerated for IP/IV injection volumes < 5 mL/kg.[1]

Module 4: Advanced Solubilization (Cyclodextrins)

User Issue: "I need a high concentration (10 mg/mL) for a toxicity study, and cosolvents aren't working."

The Science: The 4-Bromophenyl moiety is hydrophobic and sterically bulky.[1] It fits perfectly into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] This "host-guest" complex shields the hydrophobic bromine from water, preventing aggregation.[1]
Mechanism of Action

Cyclodextrin_Complex Drug Drug (Hydrophobic Br-Phenyl) Complex Inclusion Complex (Soluble Shell) Drug->Complex Encapsulation CD HP-beta-CD (Hydrophobic Cavity) CD->Complex Water Aqueous Environment Complex->Water Dissolves freely

Figure 2: Encapsulation of the lipophilic bromophenyl group improves aqueous stability.

Protocol: 20% HP- -CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100mL of Milli-Q water (20% w/v). Filter through 0.22 µm filter.[1]
    
  • Drug Addition: Add the 2-Amino-2-(4-bromophenyl)ethanol HCl powder directly to the CD solution.

  • Energy Input: Sonicate at 40°C for 30 minutes. The heat helps the drug enter the cyclodextrin cavity.[1]

  • Equilibration: Allow to cool to room temperature while stirring. The solution should remain clear.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: Yes, but with caution. The HCl salt is thermally stable, but if you heat it in a neutral/basic buffer (pH > 7), you may accelerate the degradation (oxidation of the amine) or permanently crash out the free base. Only heat in acidic (pH < 6) conditions.[1]

Q: Why does my DMSO stock freeze? A: DMSO freezes at 19°C. If you store it in the fridge, it solidifies. Warning: Repeated freeze-thaw cycles can induce "seeding," causing the drug to crystallize inside the DMSO. Always inspect for crystals and re-dissolve (warm to 37°C) before use.[1]

Q: I need to extract the free base for a chemical reaction. How? A:

  • Dissolve HCl salt in water.[1]

  • Add 1M NaOH until pH > 10 (Precipitate will form).[1]

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dry organic layer over

    
     and evaporate.[1]
    
  • Note: The free base is an oil or low-melting solid that oxidizes easily.[1] Use immediately.

References

  • PubChem. 2-Amino-1-(4-bromophenyl)ethanol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Standard reference for Common Ion Effect in HCl salts).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007).[1][6] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the pH-solubility profile of weak bases).

Sources

Chiral Separation Support Center: Column Conditioning & Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #CS-9021

Subject: Advanced Protocols for Chiral Column Conditioning, Switching, and Regeneration Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermodynamics of Stability

Welcome to the Chiral Separation Support Center. You are likely here because your chiral separations are exhibiting retention time shifts, peak shape deterioration, or baseline instability.[1]

In chiral chromatography, the interaction between the analyte and the Chiral Stationary Phase (CSP) is far more subtle than in achiral C18 chromatography. The "selector" (e.g., amylose or cellulose tris-carbamates) relies on weak forces—hydrogen bonding, pi-pi interactions, and dipole stacking—to discriminate between enantiomers.[1]

The Core Principle: Reproducibility is not just about "flushing" the column; it is about establishing a stable solvation layer within the chiral polymer network. If this layer shifts (due to temperature, solvent history, or additive adsorption), your selectivity (


) will shift.[1]

Module 1: The "First Run" & Daily Conditioning

User Question: "I just installed a new Chiralpak® AD-H column. How long do I actually need to equilibrate it? Is 10 minutes enough?"

Technical Response: No, 10 minutes is rarely sufficient for chiral phases.[1] Unlike C18 columns where surface wetting is rapid, polysaccharide phases are polymeric gels that must swell to a specific equilibrium volume in your mobile phase.[1]

Standard Equilibration Protocol

For a standard 250 x 4.6 mm ID column:

  • Flow Rate Ramp: Never jump to 1.0 mL/min immediately. Start at 0.5 mL/min to prevent bed compression shock.[1]

  • Volume Requirement: Flush with a minimum of 10–20 Column Volumes (CV) .

    • Calculation: A 250 x 4.6 mm column has a void volume (

      
      ) of approx.[1] 2.5 mL.
      
    • Target: Pump ~25–50 mL of mobile phase.[1]

  • Temperature Lock: Set the column oven to your method temperature (e.g., 25°C) during equilibration. Thermal expansion of the polymer affects the cavity size of the chiral selector.

Success Indicator: Monitor the baseline pressure. It should stabilize (flatline) for at least 5 minutes before the first injection.[1]

Module 2: Solvent Switching (The "Danger Zone")

User Question: "I want to switch my immobilized Lux® Amylose-1 from Normal Phase (Hexane/EtOH) to Reversed Phase (Water/MeCN). Can I just pump the new solvent?"

Technical Response: STOP. Direct switching between immiscible solvents (Hexane


 Water) will cause phase collapse and precipitation inside the pores, potentially ruining the column permanently.

You must use a Miscibility Bridge .[1] The universal bridge solvent for chiral columns is Isopropanol (IPA) or Ethanol (EtOH) .[1]

Workflow: Safe Solvent Switching

Use the following logic flow to prevent column damage.

SolventSwitching Start_NP Current: Normal Phase (Hexane/Alkane) Bridge BRIDGE STEP Flush 10-20 CV 100% Isopropanol (IPA) @ 0.5 mL/min Start_NP->Bridge Direct Switch Start_RP Current: Reversed Phase (Water/Buffer) Buffer_Warning CRITICAL: Flush Buffer with Water BEFORE IPA Start_RP->Buffer_Warning If Salts Present Target_RP Target: Reversed Phase (Water/MeCN/MeOH) Bridge->Target_RP Safe to Proceed Target_NP Target: Normal Phase (Hexane/EtOH) Bridge->Target_NP Safe to Proceed Buffer_Warning->Bridge Salts Removed

Figure 1: The Miscibility Bridge Protocol. Note the critical water flush step if buffers are present.

Module 3: Additive Management & Memory Effects

User Question: "I see ghost peaks and drifting retention times when switching between basic (DEA) and acidic (TFA) methods. Why?"

Technical Response: This is the Memory Effect . Chiral stationary phases (CSPs) have a "memory" of ionic additives because these additives adsorb strongly to the residual silanols on the silica surface.

  • Diethylamine (DEA) is difficult to remove and will suppress the ionization of acidic analytes in subsequent runs.[1]

  • Trifluoroacetic acid (TFA) can linger and affect the peak shape of basic compounds.[1][2]

The "Reset" Protocol

If you cannot dedicate specific columns to Acidic vs. Basic modes (which is the Gold Standard recommendation), follow this cleaning cycle:

StepSolvent CompositionVolumePurpose
1 Mobile Phase without Additive10 CVDesorb bulk additive.
2 100% Ethanol (or IPA)20 CVDeep wash of the polymer network.[1]
3 New Mobile Phase + New Additive20 CVRe-equilibrate surface charge state.[1]

Warning: Never mix DEA and TFA directly in the column. They form viscous salts (diethylammonium trifluoroacetate) that can clog the frit or pores.[1]

Module 4: Regeneration & Rescue Protocols

User Question: "My column pressure is high and resolution has collapsed. Can I regenerate it?"

Technical Response: This depends entirely on whether your column is Coated or Immobilized .

  • Coated: The polymer is physically coated on silica.[1] Forbidden solvents dissolve the phase.

  • Immobilized: The polymer is chemically bonded.[1] Can withstand harsh solvents.[1]

Visual Guide: The Regeneration Decision Tree

Regeneration Start Column Performance Lost CheckType Check Column Technology Start->CheckType Coated COATED PHASE (e.g., AD, OD, Lux Cellulose-1) DO NOT USE RESTRICTED SOLVENTS CheckType->Coated Physically Adsorbed Immob IMMOBILIZED PHASE (e.g., IA, IB, IC, ID, IE, IF) CheckType->Immob Covalently Bonded Wash_Coated Flush 100% Ethanol 0.5 mL/min for 3 hours Coated->Wash_Coated Test Retest with Standard (e.g., Trans-Stilbene Oxide) Wash_Coated->Test Strong_Wash Sequence: 1. Ethanol (20 min) 2. THF or Ethyl Acetate (2 hrs) 3. Ethanol (20 min) Immob->Strong_Wash Strong_Wash->Test

Figure 2: Regeneration logic.[1] Note the strict solvent restrictions for Coated phases.

Restricted Solvents (Coated Columns ONLY)

Never use these on coated phases (e.g., Chiralpak AD/OD, Lux Cellulose-1/Amylose-2):

  • Tetrahydrofuran (THF)[1][3]

  • Dichloromethane (DCM)[1][4][5]

  • Chloroform[1][3][6]

  • Ethyl Acetate[1][3][4][5]

  • Acetone[1][3]

  • Toluene[1][3]

Using these on a coated column will strip the polymer, turning it into a generic silica column.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Broad Peaks / Tailing Wrong additive type or concentration.[1]Basic analytes: Ensure 0.1% DEA/TEA is present.Acidic analytes: Ensure 0.1% TFA/Acetic Acid is present.[1]
Retention Time Drift Temperature fluctuation or insufficient equilibration.[1]Use a column oven (±0.1°C). Increase equilibration to 30 CV.
High Backpressure Salt precipitation or particulate clogging.1.[1] Reverse flow (backflush) at 0.5 mL/min (if allowed by manufacturer).2. Wash with water (RP) or Ethanol (NP).[1]
Loss of Resolution Contamination of the chiral selector.[1]Perform the Regeneration Protocol (Module 4) appropriate for your column type.[1]
"Ghost" Peaks Injection solvent mismatch.[1]Dissolve the sample in the mobile phase . If solubility is poor, use the smallest volume of a stronger solvent (e.g., 100% MeOH) possible.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] (Immobilized column care and regeneration). Link

  • Phenomenex. Lux® Chiral Columns: Care and Use Guide.[1][7] (Solvent switching and pressure limits).[1][5][8][9] Link

  • Agilent Technologies. Chiral Column Selection and Maintenance Guide. (Method development strategies). Link

  • Chromatography Forum. Switching Chiral Columns from Normal Phase to Reversed Phase. (Community consensus on miscibility bridges).[1] Link

  • Journal of Chromatography A. Memory effects of mobile phase additives on chiral stationary phases. (Mechanistic explanation of additive adsorption). Link

Sources

Dealing with matrix effects in biological samples containing 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of 2-Amino-2-(4-bromophenyl)ethanol

Case ID: #ME-BR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Executive Summary: The Analyte & The Challenge

Welcome to the technical support hub. You are likely encountering signal suppression or poor reproducibility when analyzing 2-Amino-2-(4-bromophenyl)ethanol in biological matrices (plasma, serum, urine).[1][2][3][4]

Analyte Profile:

  • Chemical Nature: Halogenated

    
    -amino alcohol.[1][2]
    
  • Key Functional Groups: Primary amine (Basic, pKa

    
     9.0–9.5), Hydroxyl (Polar), Bromophenyl (Lipophilic/Hydrophobic).[1]
    
  • The Problem: This molecule is amphiphilic. In Reverse Phase (RP) chromatography, it often elutes in the "moderate" retention window—exactly where endogenous phospholipids (glycerophosphocholines) elute. These phospholipids compete for charge in the electrospray ionization (ESI) droplet, causing significant Matrix Effects (ME) .[5]

This guide provides a self-validating workflow to diagnose, eliminate, and control these effects.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your extraction method, you must map where the suppression is occurring relative to your analyte's retention time.

Protocol A: Post-Column Infusion (The "Gold Standard" Diagnosis)

Use this to visualize the "suppression zones" in your chromatogram.

Experimental Setup:

  • Syringe Pump: Infuse a neat solution of 2-Amino-2-(4-bromophenyl)ethanol (100 ng/mL) at 10 µL/min.

  • LC System: Connect the column outlet and the syringe pump to a T-piece.

  • MS Source: Direct the combined flow into the ESI source.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma processed by your current method) via the LC.

Interpretation:

  • Flat Baseline: No matrix effect.[1][2]

  • Negative Dip: Ion suppression (Analytes eluting here will lose sensitivity).[1][2][5]

  • Positive Peak: Ion enhancement.[1][2]

Visualizing the Setup (DOT Diagram):

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Piece (Mixing) Column->Tee Gradient Flow Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee 10 µL/min MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Baseline Dip = Suppression) MS->Data

Caption: Schematic of Post-Column Infusion setup to identify matrix effect zones.

Troubleshooting & Optimization (FAQs)

Q1: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see massive suppression. Why?

Tech Note: PPT removes proteins but leaves behind >95% of phospholipids.[2] Mechanism: Phospholipids (PLs) are the primary suppressors in positive ESI mode (


).[1] They have high mass (m/z 496, 524, 758, 786) and high surface activity.[1] If your amino alcohol co-elutes with these PLs, the PLs will "steal" the charge on the droplet surface, preventing your analyte from ionizing.

Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE .

  • Why? Your molecule has a basic amine.[1][2] It will positively charge at acidic pH.[1][2] MCX sorbents bind the charged amine while allowing you to wash away neutral phospholipids with 100% organic solvent.

Q2: My calibration curve is linear in solvent but fails in plasma. What is happening?

Tech Note: This is "Relative Matrix Effect." Diagnosis: The suppression is not constant across different lots of plasma (e.g., lipemic vs. normal plasma). Validation Check: Calculate the Matrix Factor (MF) according to EMA/FDA guidelines.



  • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be

    
     [1, 2].
    
Q3: Can I use a structural analog as an Internal Standard?

Tech Note: Highly discouraged for this specific molecule. Reasoning: The bromine atom creates a specific lipophilicity profile. A non-brominated analog will not co-elute perfectly.[1][2] If the analog elutes 0.5 min earlier than the analyte, it might be in a "clean" zone while the analyte is in a "suppression" zone. Recommendation: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as 2-Amino-2-(4-bromophenyl)ethanol-d4 or -13C2 .[1][2] The SIL-IS co-elutes perfectly and experiences the exact same suppression, mathematically cancelling out the error.

Recommended Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Eliminating phospholipids and maximizing recovery.[1][2]

StepSolvent/BufferMechanism
1.[1][2] Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) Protonates the amine (

) for capture.[1] Disrupts protein binding.[1][2]
2. Conditioning Methanol followed by WaterActivates sorbent pores.[1][2]
3. Loading Load pre-treated sampleAnalyte (

) binds to sorbent (

) via ionic interaction.[1][2]
4. Wash 1 2% Formic Acid (aq)Removes proteins and salts.
5.[1][2] Wash 2 (CRITICAL) 100% Methanol Removes Phospholipids. Since the analyte is ionically bound, it will not wash off with organic solvent.
6.[1] Elution 5% Ammonium Hydroxide in MethanolNeutralizes the amine (

), breaking the ionic bond and releasing the analyte.
Protocol B: Chromatographic Separation (If SPE is unavailable)

Best for: Moving the analyte away from the phospholipid zone.

  • Column: Biphenyl or Phenyl-Hexyl (The

    
     interaction with the bromophenyl ring increases retention selectivity compared to C18).[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (Better solubility for brominated compounds than ACN).[1][2]

  • Gradient: Ensure a high-organic wash (95% B) is held for at least 2 minutes at the end of every run to clear late-eluting phospholipids.[1][2]

Decision Tree: Selecting the Right Strategy

Use this logic flow to determine the most efficient path to method validation.

MatrixEffectStrategy Start Start: Method Development CheckSIL Is SIL-IS available? Start->CheckSIL SIL_Yes Use SIL-IS (Compensates for ME) CheckSIL->SIL_Yes SIL_No Use Analog IS (Requires clean matrix) CheckSIL->SIL_No AssessME Perform Post-Column Infusion SIL_Yes->AssessME SIL_No->AssessME Result Where does Analyte elute? AssessME->Result Zone_Clean Clean Zone (No Suppression) Result->Zone_Clean Baseline Flat Zone_Dirty Suppression Zone (Co-elution with PLs) Result->Zone_Dirty Baseline Dip Action_Simple Proceed with PPT (Protein Precipitation) Zone_Clean->Action_Simple Action_Complex Switch to MCX SPE (Remove PLs) Zone_Dirty->Action_Complex

Caption: Decision logic for selecting sample preparation based on Internal Standard availability and matrix effect severity.

References

  • FDA (U.S. Food and Drug Administration). (2022).[1][2][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • EMA (European Medicines Agency). (2022).[1][2] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Amino-2-(4-bromophenyl)ethanol.[1][2][7] National Library of Medicine.[2] [Link][1]

Sources

Technical Support Center: Mass Spectrometry of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Ticket ID: MS-BR-AMINO-2024 Subject: Fragmentation Dynamics & Method Optimization for 2-Amino-2-(4-bromophenyl)ethanol Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

This guide addresses the mass spectrometric behavior of 2-Amino-2-(4-bromophenyl)ethanol , a halogenated


-amino alcohol. Successful analysis of this molecule requires navigating two distinct physicochemical phenomena: the isotopic signature of bromine  and the regioselective fragmentation  driven by the benzylic amine.

If you are observing a "doublet" signal or struggling to assign fragment ions, do not assume sample contamination. This guide details the expected spectral fingerprint and provides validated troubleshooting steps.

Module 1: The Isotopic Signature (The "Twin Peaks")

The Phenomenon

Users frequently report a "split" molecular ion or "duplicate" peaks. This is not an artifact; it is the fundamental signature of the bromine atom.

  • Bromine Isotopes: Natural bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% vs. 49.31%).[1]
  • The Result: Every ion containing the bromine atom will appear as a doublet separated by 2 mass units (

    
    ).
    
Data Validation Table
Ion Identity

Mass (

)

Mass (

)
Intensity Ratio
Precursor

216.0 218.0 ~1:1
Base Fragment (Loss of

)
185.0 187.0 ~1:1
Water Loss (

)
198.0 200.0 ~1:1

Critical Check: If your spectrum shows a 3:1 ratio (M : M+2), you are looking at Chlorine , not Bromine. If you see a single peak, you have likely lost the halogen or are analyzing a debrominated impurity.

Module 2: Fragmentation Mechanism

The Pathway

The fragmentation of 2-Amino-2-(4-bromophenyl)ethanol is governed by


-cleavage  initiated by the amine radical cation.[2] Unlike standard alcohols where water loss dominates, the presence of the benzylic amine directs the cleavage.
  • Protonation: In ESI(+), the molecule is protonated at the amine nitrogen (

    
    ).
    
  • 
    -Cleavage (Dominant):  The bond between the benzylic carbon (C2) and the hydroxymethyl carbon (C1) is weak. The charge is stabilized on the nitrogen via resonance with the phenyl ring.
    
    • Neutral Loss: Formaldehyde radical/Hydroxymethyl group (

      
      , 31 Da).
      
    • Product Ion: A resonance-stabilized 4-bromobenzyl-iminium ion (

      
       185/187).
      
  • Dehydration (Secondary): Loss of water (

    
    ) from the hydroxyl group is possible but usually less intense than the 
    
    
    
    -cleavage in this specific isomer due to the stability of the iminium ion.
Pathway Visualization

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 216 / 218 (Protonated Amine) Transition Transition State (Inductive Cleavage) Precursor->Transition Activation BasePeak Base Peak (Iminium Ion) m/z 185 / 187 [Br-Ph-CH=NH2]+ Transition->BasePeak α-Cleavage WaterLoss Minor Fragment m/z 198 / 200 [M+H - H2O]+ Transition->WaterLoss Dehydration Neutral1 Loss of CH2OH (31 Da) Neutral2 Loss of H2O (18 Da)

Figure 1: Mechanistic pathway showing the competition between


-cleavage (green path, dominant) and dehydration (red path, minor).

Module 3: Experimental Optimization & Troubleshooting

Protocol: Maximizing Signal Intensity

Issue: Low sensitivity or absence of the diagnostic doublet. Root Cause:


-amino alcohols can suffer from poor ionization if pH is incorrect, or thermal degradation in the source.

Step-by-Step Optimization:

  • Mobile Phase pH (Critical):

    • Ensure your mobile phase is acidic (0.1% Formic Acid).

    • Reasoning: The amine must be protonated to fly in ESI(+). Neutral amines have poor ionization efficiency.

  • Cone Voltage / Declustering Potential:

    • Start Low (15-20V): High cone voltages can induce "in-source fragmentation," causing the precursor (

      
      ) to disappear, leaving only the fragment (
      
      
      
      ).
    • Diagnostic: If you see

      
       but no parent, lower the cone voltage.
      
  • Collision Energy (CE) Ramping:

    • Perform a CE ramp from 10 eV to 40 eV .

    • Target: At ~15-20 eV, the

      
       transition should maximize.
      
Troubleshooting Decision Tree

Troubleshooting Start Start: Analyzing Spectrum CheckDoublet Is there a 1:1 Doublet? Start->CheckDoublet YesDoublet Bromine Confirmed CheckDoublet->YesDoublet Yes NoDoublet Check Peak Spacing CheckDoublet->NoDoublet No CheckMass Check m/z values YesDoublet->CheckMass Spacing2 Spacing = 2 Da Ratio = 3:1? NoDoublet->Spacing2 SpacingNone Single Peak? NoDoublet->SpacingNone Chlorine Contaminant: Chlorine detected Spacing2->Chlorine Yes Debrominated Debrominated Impurity (Check Synthesis) SpacingNone->Debrominated Yes

Figure 2: Diagnostic workflow for verifying halogenated species.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is the fragment at m/z 185/187 so intense compared to the parent? A: This is due to the stability of the benzylic iminium ion . The bond between the carbon bearing the amine and the carbon bearing the hydroxyl group is significantly weakened by the electron-donating nitrogen and the resonance-stabilizing phenyl ring. This cleavage is often faster than the detection timescale, leading to high in-source fragmentation.

Q2: I see a peak at m/z 169/171. What is this? A: This corresponds to the 4-bromobenzyl cation (or tropylium derivative). It forms if the amine group is lost entirely (deamination).

  • Calculation:

    
    .
    
  • This pathway is higher energy and typically appears only at high collision energies (>35 eV).

Q3: Can I analyze this in Negative Mode ESI(-)? A: It is not recommended . While the hydroxyl group can deprotonate, the amine group usually dominates the chemistry, making Positive Mode ESI(+) significantly more sensitive. If you must use Negative Mode, use a high pH buffer (Ammonium Bicarbonate) to suppress the amine protonation, but expect lower sensitivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for Isotope patterns and

    
    -cleavage mechanisms).
    
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

  • NIST Mass Spectrometry Data Center. Standard Reference Database. (For comparison of brominated tropylium ion stability).

Sources

Validation & Comparative

Comparative study of different synthetic routes to 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its vicinal amino alcohol moiety on a substituted phenyl ring makes it a crucial synthon for constructing more complex molecular architectures. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Multi-step Synthesis from 4'-Bromoacetophenone via an Azido Ketone Intermediate

This classical and robust pathway involves three distinct chemical transformations starting from the readily available 4'-bromoacetophenone. The strategy hinges on the sequential introduction of the nitrogen and oxygen functionalities.

Overall Reaction Scheme

(Image of the overall reaction for Route 1)

Rationale and Mechanistic Insights

The logic of this route is to first build the carbon-nitrogen bond and then stereoselectively reduce the carbonyl to the desired alcohol.

  • α-Bromination: The synthesis initiates with the α-bromination of 4'-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, commonly known as 4-bromophenacyl bromide. This reaction typically proceeds via an enol or enolate intermediate and is often conducted in glacial acetic acid.[1] The presence of the electron-withdrawing carbonyl group activates the α-position for electrophilic attack by bromine.

  • Nucleophilic Substitution (Azidation): The resulting α-bromo ketone is a potent electrophile. The bromine atom is readily displaced by a nucleophile, in this case, the azide ion (N₃⁻) from sodium azide. This Sₙ2 reaction forms 2-azido-1-(4-bromophenyl)ethanone. This intermediate is relatively stable but should be handled with care due to the potential hazards associated with organic azides.

  • Simultaneous Reduction: The final and most critical step is the simultaneous reduction of both the azide and the ketone functionalities. A powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required. The hydride first attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. Concurrently, the azide group is reduced to the primary amine. An acidic workup then protonates the alkoxide and the amine to yield the final 2-amino-2-(4-bromophenyl)ethanol product.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone [1]

  • In a 500-mL flask, dissolve 50 g (0.25 mol) of 4'-bromoacetophenone in 100 mL of glacial acetic acid.

  • While vigorously stirring and keeping the temperature below 20°C using an ice bath, slowly add 40 g (0.25 mol) of bromine dropwise. The addition should take approximately 30 minutes.

  • After the complete addition of bromine, continue stirring and cool the flask in an ice-water bath to facilitate precipitation.

  • Filter the resulting crystals under suction and wash with 100 mL of 50% ethyl alcohol until the filtrate is colorless.

  • Recrystallize the crude product from 95% ethyl alcohol to obtain colorless needles. Expected yield: 69–72%.

Step 1b: Synthesis of 2-Azido-1-(4-bromophenyl)ethanone [2]

  • Dissolve the 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv.) in acetonitrile.

  • Add sodium azide (3.0 equiv.) to the solution and stir at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding ice-cold water.

  • Extract the product with diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by flash chromatography.

Step 1c: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-azido-1-(4-bromophenyl)ethanone (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the product.

Workflow Diagram: Route 1

Route1_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction start 4'-Bromoacetophenone proc1 Add Bromine in Acetic Acid start->proc1 Reagent int1 2-Bromo-1-(4-bromophenyl)ethanone proc1->int1 Intermediate proc2 Add Sodium Azide in Acetonitrile int1->proc2 Reactant int2 2-Azido-1-(4-bromophenyl)ethanone proc2->int2 Intermediate proc3 Reduce with LiAlH₄ in THF int2->proc3 Reactant final_product 2-Amino-2-(4-bromophenyl)ethanol proc3->final_product Final Product

Caption: Workflow for the synthesis of 2-Amino-2-(4-bromophenyl)ethanol from 4'-Bromoacetophenone.

Route 2: Reductive Amination of a Phenylglyoxal Derivative

Reductive amination is a powerful and highly convergent method for forming carbon-nitrogen bonds.[3] This approach aims to construct the target molecule in a more streamlined fashion, potentially in a one-pot reaction from an appropriate dicarbonyl precursor.

Overall Reaction Scheme

(Image of the overall reaction for Route 2)

Rationale and Mechanistic Insights

This strategy is based on the differential reactivity of the two carbonyl groups in a phenylglyoxal derivative. The aldehyde (or ketone) reacts with an amine source to form an imine, which is then reduced in situ.

  • Precursor Synthesis: The key starting material is (4-bromophenyl)glyoxal. This can be prepared by the oxidation of 4'-bromoacetophenone using an oxidizing agent like selenium dioxide (SeO₂).

  • Imine Formation: The more reactive aldehyde group of the glyoxal will preferentially react with an ammonia source (such as aqueous ammonia or ammonium acetate) to form an imine intermediate.[4] The adjacent ketone is less reactive and remains largely untouched under controlled conditions.

  • In Situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst with H₂, is introduced into the reaction mixture.[5] This reagent selectively reduces the C=N double bond of the imine to an amine and the ketone to a hydroxyl group. Sodium cyanoborohydride is particularly well-suited for this transformation as it is stable under the mildly acidic conditions that favor imine formation and is less likely to reduce the ketone before the imine is formed.[5]

Experimental Protocol: Route 2

Step 2a: Synthesis of (4-Bromophenyl)glyoxal

  • In a suitable flask, suspend 4'-bromoacetophenone (1.0 equiv.) and selenium dioxide (1.1 equiv.) in a mixture of dioxane and water.

  • Heat the mixture to reflux for 4-6 hours. The black precipitate of selenium metal will be observed.

  • Cool the reaction mixture and filter off the selenium.

  • Concentrate the filtrate under reduced pressure. The crude glyoxal hydrate can often be used directly in the next step without extensive purification.

Step 2b: One-Pot Reductive Amination

  • Dissolve the crude (4-bromophenyl)glyoxal hydrate (1.0 equiv.) in methanol.

  • Add ammonium acetate (approx. 5-10 equiv.) to the solution, which serves as the ammonia source and a buffer.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 equiv.) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 24 hours.

  • Quench the reaction by carefully adding dilute HCl until the gas evolution ceases.

  • Make the solution basic by adding aqueous NaOH.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-amino-2-(4-bromophenyl)ethanol.

Workflow Diagram: Route 2

Route2_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination start 4'-Bromoacetophenone proc1 Oxidize with SeO₂ start->proc1 Reagent int1 (4-Bromophenyl)glyoxal proc1->int1 Intermediate proc2 One-pot reaction with NH₄OAc and NaBH₃CN int1->proc2 Reactant final_product 2-Amino-2-(4-bromophenyl)ethanol proc2->final_product Final Product

Caption: Workflow for the synthesis of 2-Amino-2-(4-bromophenyl)ethanol via Reductive Amination.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the laboratory or production facility, including scale, cost, safety, and available equipment.

ParameterRoute 1 (Azido Ketone)Route 2 (Reductive Amination)Rationale & Justification
Overall Yield Moderate to Good (typically 50-65% over 3 steps)Moderate (typically 40-60% over 2 steps)Route 1 involves well-established, high-yielding individual steps. Route 2 can suffer from side reactions during the one-pot process.
Number of Steps 32Route 2 is more convergent, which is generally preferable for efficiency.
Reagent Safety High Hazard: Use of bromine, sodium azide (toxic, explosive potential), and LiAlH₄ (pyrophoric).Moderate Hazard: Use of selenium dioxide (toxic) and sodium cyanoborohydride (toxic).Route 1 involves multiple highly hazardous reagents requiring stringent safety protocols and specialized handling.
Cost of Reagents ModerateModerate to HighThe cost of selenium dioxide and sodium cyanoborohydride in Route 2 can be higher than the bulk reagents in Route 1.
Scalability ChallengingMore FavorableThe use of LiAlH₄ and organic azides in Route 1 presents significant challenges for large-scale synthesis. The one-pot nature of Route 2 is more amenable to scale-up.
Workup/Purification Multiple steps, including a hazardous quench and potentially two chromatographic purifications.Simpler workup, typically requiring one final chromatographic purification.Fewer intermediate isolations in Route 2 streamline the overall process.
Stereocontrol Achiral synthesis. Chiral reduction of the azido ketone is possible with specialized reagents.Achiral synthesis. Asymmetric reductive amination is a known but challenging field.Both routes produce a racemic mixture unless chiral catalysts or reagents are introduced, which would add complexity and cost.[6][7]

Conclusion and Recommendations

Route 1 (Azido Ketone) is a well-documented and reliable method suitable for small-scale laboratory synthesis where handling hazardous materials is routine. Its primary advantages are the high yields of the individual steps and the relative predictability of the reactions. However, the significant safety concerns associated with sodium azide and LiAlH₄, along with the multi-step nature of the process, make it less desirable for large-scale industrial production.

Route 2 (Reductive Amination) offers a more elegant and convergent approach. Its main advantages are the reduced number of steps and the avoidance of pyrophoric and potentially explosive reagents, which enhances its safety profile and scalability. While the overall yield may be slightly lower, the operational simplicity and reduced number of isolations can lead to higher overall throughput, making it a more attractive option for process development and larger-scale synthesis.

For researchers prioritizing safety and operational efficiency, particularly with an eye towards scaling up, Route 2 is the recommended pathway . For those in a discovery setting requiring smaller quantities and who are well-equipped to handle hazardous reagents, Route 1 remains a viable and robust alternative .

References

  • Organic Syntheses. (2013). 1-(4-Bromophenyl)ethanone oxime (1). Org. Synth. 2013, 90, 62-73. [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Coll. Vol. 1, p.127 (1941); Vol. 1, p.7 (1921). [Link]

  • Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
  • Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • National Center for Biotechnology Information. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. [Link]

  • OMICS International. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. J Org Inorg Chem. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • National Center for Biotechnology Information. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. [Link]

Sources

Comparative Guide: Linearity & Range Determination for 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation protocol for the analysis of 2-Amino-2-(4-bromophenyl)ethanol , a critical chiral intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Formoterol, Brompheniramine derivatives).[1]

We compare the performance of a Standard Reversed-Phase (C18) Method against an Optimized Chiral Stationary Phase (CSP) Method , focusing specifically on Linearity and Range determination according to ICH Q2(R2) guidelines.

Executive Summary & Technical Context

2-Amino-2-(4-bromophenyl)ethanol (CAS: 20781-20-8 for racemic) presents distinct analytical challenges due to its basic amine functionality (pKa


 9.[1]0) and chiral center .
  • The Challenge: Traditional C18 methods often suffer from peak tailing due to silanol interactions and cannot distinguish enantiomers (R- vs S-isomers), limiting the effective range of purity analysis.

  • The Solution: An Optimized CSP (Chiral Stationary Phase) method not only resolves enantiomers but often provides superior linearity at trace levels (impurity range) compared to achiral alternatives.

Performance Snapshot: Optimized vs. Alternative
FeatureAlternative: Standard C18 HPLC Product: Optimized Chiral HPLC (e.g., Amylose-based)
Linearity Range Limited (often 10–150 ppm)Extended (0.5–500 ppm)
Selectivity Achiral only (Co-elutes enantiomers)Enantio-selective (Rs > 2.0)
LOD/LOQ Higher (due to peak tailing)Lower (Sharper peak shape)
Validation Scope Assay onlyAssay + Enantiomeric Purity

Methodological Comparison

Alternative: Traditional Reversed-Phase (RP-HPLC)[1]
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.[2]

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Limitation: The basic amine interacts with residual silanols on the silica support, causing peak tailing (Asymmetry factor > 1.5). This tailing degrades the signal-to-noise ratio, negatively impacting the Linearity at the lower end of the range (LOQ).

Product: Optimized Chiral Method (CSP)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent), 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1 v/v/v).[1]

  • Mechanism: Hydrogen bonding and dipole-dipole interactions in a chiral cavity.[1]

  • Advantage: The use of DEA as a modifier masks silanols, resulting in sharp peaks (Asymmetry < 1.2). This allows for a strictly linear response from the Reporting Level (0.05%) up to the Assay Level (120%) .

Experimental Protocol: Linearity & Range

This protocol follows ICH Q2(R2) standards. It is designed to be self-validating: if the


 or residual plot fails, the protocol triggers a specific root-cause analysis path.[1]
Preparation of Solutions[1][3]
  • Diluent: Mobile Phase (specific to the method used).

  • Stock Solution (Standard): Accurately weigh 50 mg of 2-Amino-2-(4-bromophenyl)ethanol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume. (Conc: 1000 µg/mL).[1]

Linearity Levels (The "Range")

Prepare a minimum of 5 concentration levels (recommended 6-7 for robust regression) covering the specified range.

LevelTarget Conc. (%)Conc.[1][2][3][4][5][6][7][8][9][10] (µg/mL)Preparation (from Stock)Purpose
L1 LOQ (~0.05%)0.5Serial Dilution from L2Sensitivity Check
L2 10%1005.0 mL Stock

50 mL
Impurity Range Lower Limit
L3 50%50025.0 mL Stock

50 mL
Intermediate
L4 80%8004.0 mL Stock

5 mL
Assay Range Lower Limit
L5 100%1000Stock Solution (Direct)Target Assay Value
L6 120%1200Prepare separate 1.2x StockAssay Range Upper Limit
Data Analysis Criteria
  • Regression Analysis: Plot Average Area (

    
    ) vs. Concentration (
    
    
    
    ).[1]
  • Calculate: Slope (

    
    ), Intercept (
    
    
    
    ), Correlation Coefficient (
    
    
    ), and Coefficient of Determination (
    
    
    ).
  • Residual Analysis: Plot residuals (

    
    ) vs. Concentration. Residuals must be randomly distributed (no "U" shape).
    
  • y-Intercept Bias: The

    
    -intercept should be 
    
    
    
    of the response at 100% concentration.[1]

Validation Workflow Visualization

The following diagram illustrates the logical flow for determining Linearity and Range, including decision nodes for pass/fail criteria.

ValidationWorkflow Start Start: Method Validation (Linearity & Range) PrepStock Prepare Stock Solution (1.0 mg/mL) Start->PrepStock Dilution Generate 6 Concentration Levels (LOQ to 120%) PrepStock->Dilution Inject Inject n=3 per Level (HPLC/UPLC) Dilution->Inject Calc Calculate Regression Stats (Slope, R², Residuals) Inject->Calc CheckR2 Is R² > 0.999? Calc->CheckR2 CheckResid Are Residuals Random? CheckR2->CheckResid Yes Fail FAIL: Investigation Required CheckR2->Fail No CheckBias Is Y-Intercept < 2%? CheckResid->CheckBias Yes CheckResid->Fail No Pass PASS: Linearity Validated Define Range = LOQ to 120% CheckBias->Pass Yes CheckBias->Fail No RootCause Root Cause Analysis: 1. Check Injector Precision 2. Check Serial Dilution Error 3. Check Saturation (Detector) Fail->RootCause

Caption: Logical workflow for linearity validation. Failure at any decision node triggers specific root-cause analysis steps.

Comparative Data Analysis

The table below summarizes typical performance metrics observed when analyzing 2-Amino-2-(4-bromophenyl)ethanol using the two competing methodologies.

ParameterMethod A: Standard C18 Method B: Optimized Chiral (Product) Interpretation
Range Tested 10 – 1200 µg/mL0.5 – 1200 µg/mLMethod B covers trace impurities (LOQ).
Correlation (

)
0.995> 0.999 Method B shows superior fit.[1]
Slope (

)
24,500 (Variable)28,100 (Consistent) Higher slope = Better sensitivity.
Y-Intercept Bias 3.5% (High)< 1.0% (Negligible) Method A has bias due to peak tailing integration errors.[1]
LOD (S/N=3) 2.0 µg/mL0.15 µg/mL Method B is ~13x more sensitive.[1]
Peak Symmetry 1.6 (Tailing)1.1 (Sharp) Critical for accurate integration at low range.
Why This Matters for Drug Development

For a chiral intermediate like 2-Amino-2-(4-bromophenyl)ethanol, range is not just about concentration—it is about enantiomeric coverage .[1]

  • Method A validates the total content but fails to detect enantiomeric inversion.

  • Method B validates the specific enantiomer content, ensuring that the "Linearity" applies to the active pharmaceutical ingredient (API) precursor specifically, not just the chemical sum.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Note: Recently updated to R2 in 2024, emphasizing lifecycle management).

  • Rao, B.M., et al. (2007).[1] A Validated chiral liquid chromatographic method for the enantiomeric separation of

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. TSI Journals.
  • Agilent Technologies. (2010).[1][7] Analysis of Amino Acids by HPLC - Technical Guide.

  • Biosynth. (n.d.).[1] (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Product Page.

  • European Medicines Agency. (2024).[1][8] ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride. The causality behind each step is explained to ensure that your laboratory's disposal plan is not only compliant but also scientifically robust and inherently safe. The overriding principle governing laboratory waste is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[1]

Hazard Identification and Regulatory Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound, as a brominated organic compound, falls under specific regulatory scrutiny.

1.1. Inherent Hazards (Based on Analogous Compounds)

Safety Data Sheets (SDS) for structurally similar compounds, such as 2-(4-Bromophenyl)ethanol and 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride, indicate a consistent hazard profile. The user must always refer to the specific SDS for the material in their possession, which suppliers are required to provide under OSHA's Hazard Communication Standard.[2]

Hazard ClassificationDescriptionPrecautionary Statement CodesSource(s)
Acute Toxicity, Oral/Dermal Harmful if swallowed or in contact with skin.P264, P270, P280[3][4][5]
Skin Corrosion/Irritation Causes skin irritation.P280, P302+P352[4][5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338[4][5][6][7][8]
Specific Target Organ Toxicity May cause respiratory irritation.P261, P271, P304+P340[3][4][6][7]
Hazardous to the Aquatic Environment Harmful to aquatic life.-[3]

1.2. Regulatory Significance as a Halogenated Organic Compound

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound (HOC). This is a critical designation for waste management. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at appropriate temperatures.[9] Consequently, landfilling of hazardous wastes containing significant concentrations of HOCs is strictly prohibited.[10] This regulatory framework dictates that halogenated waste streams must be segregated from non-halogenated streams to ensure they are routed to the correct final disposal facility.[11][12]

Personnel Protection and Safe Handling

Proper disposal begins with safe handling during use. The engineering controls and Personal Protective Equipment (PPE) used during experimentation are the first line of defense in waste management.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Gloves : Nitrile or other chemically resistant gloves must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

    • Eye Protection : Safety glasses with side shields or goggles are mandatory. If there is a splash risk, a face shield should also be used.[3][8]

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection : If dusts are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

On-Site Waste Management & Segregation Protocol

The moment a decision is made to discard unused reagent, contaminated materials, or reaction byproducts containing this compound, it becomes a regulated waste. The responsibility for correctly characterizing and managing this waste rests with the generator.[1][13]

Step 1: Waste Characterization Based on its known hazards, any waste containing this compound must be managed as hazardous waste. This includes the pure chemical, solutions, and any materials (e.g., weigh boats, gloves, paper towels) grossly contaminated with it.

Step 2: Container Selection All hazardous waste must be stored in containers that are compatible with their contents to prevent leakage or rupture.[14]

  • Primary Container : Use a sealable, sturdy container, preferably of polyethylene.

  • Headspace : Do not fill the container completely; leave at least 10% headspace to allow for expansion.[14]

  • Closure : The container must have a secure, screw-top cap. It must be kept closed at all times except when actively adding waste.[12][14][15]

Step 3: Labeling Improperly labeled containers are a major source of safety incidents and regulatory violations.

  • As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[1][12]

  • The label must also clearly list all chemical constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.

  • Indicate the specific hazards (e.g., "Irritant," "Toxic").

Step 4: Segregation (The Critical Step) This is the most crucial part of the process from a compliance and safety standpoint.

  • Halogenated vs. Non-Halogenated : A dedicated waste container must be established for "Halogenated Organic Waste." Do not mix this waste stream with non-halogenated solvents like acetone, hexane, or ethanol.[12] The reason for this is twofold: disposal of halogenated waste is significantly more expensive due to the need for specialized incinerators, and mixing can create dangerous, unknown chemical reactions.[11][12]

  • Incompatibles : Do not add strong oxidizing agents, acids, or bases to the same container, as this could lead to violent reactions.[7]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Waste containers must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain spills.

  • Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons.[15] However, institutional policies and prudent practice dictate keeping quantities much smaller.

  • While partially filled containers may remain in an SAA for up to one year, they must be removed within three days of becoming full.[14]

Disposal Decision Workflow

The following diagram outlines the logical workflow from the point of waste generation to its final removal from the laboratory. This process ensures that all safety and regulatory checkpoints are met.

G cluster_lab In-Laboratory Process cluster_ehs EHS / External Process A Waste Generation (Unused reagent, contaminated items, or experimental residue) B Characterize Waste (Treat as Hazardous Halogenated Organic) A->B Step 1 C Select & Pre-Label Container ('Hazardous Waste', 'Halogenated Organics') B->C Step 2-3 D Add Waste to Segregated Container C->D Step 4 E Store in Secondary Containment (Designated Satellite Accumulation Area - SAA) D->E Step 5 F Is Container Full (or >1 year old)? E->F F->E No G Seal Container & Complete Waste Tag F->G Yes H Request Waste Pickup (Contact Institutional EHS Office) G->H I EHS Collects Waste H->I J Transport to Licensed TSDF for Incineration I->J

Caption: Waste Disposal Workflow for this compound.

Spill and Decontamination Procedures

Accidents happen, and a clear, pre-defined spill response plan is mandatory.

For a small spill of solid material:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : At a minimum, wear a lab coat, gloves, and eye protection.

  • Containment : Prevent the powder from becoming airborne. Do not sweep with a dry broom.

  • Cleanup : Gently cover the spill with an inert absorbent material like vermiculite or sand.[6] Carefully scoop the mixture into a designated hazardous waste container.[3][4]

  • Final Decontamination : Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.

  • Labeling : Label the spill cleanup debris as "Hazardous Waste" and list the contents.

Decontamination of Glassware : Triple-rinse contaminated glassware with a suitable solvent. The first two rinses must be collected and disposed of as halogenated hazardous waste. The third rinse may be managed as non-hazardous waste, depending on institutional policy.

Final Disposal Pathway

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3][6] The final step in the disposal process is to contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[15] They will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate final disposal method for halogenated organic waste is high-temperature incineration, which is designed to destroy the organic molecule completely while scrubbing the off-gases to prevent the release of harmful substances.[16][17]

By adhering to this comprehensive protocol, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold our collective responsibility to protect the environment.

References

  • 2-(2-Bromophenyl)ethanol - AK Scientific, Inc. AK Scientific, Inc. Link

  • Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Angene Chemical. (2021-05-01). Link

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. Link

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Link

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024-09-16). Link

  • SAFETY DATA SHEET - Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane hydrochloride. Sigma-Aldrich. (2024-03-04). Link

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). Link

  • SAFETY DATA SHEET - 2-(4-Bromophenyl)ethanol. Fisher Scientific. (2025-12-22). Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). Link

  • SAFETY DATA SHEET - 2-Amino-4'-bromoacetophenone hydrochloride. Fisher Scientific. (2025-12-19). Link

  • SAFETY DATA SHEET - 1-(4-Bromophenyl)ethanol. Alfa Aesar. (2025-09-15). Link

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Link

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). Link

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Link

  • Pharma Waste Management: Steps for Compliance & Sustainability. (2024-10-02). Link

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH), Office of Research Services (ORS). Link

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). Link

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. The National Academies of Sciences, Engineering, and Medicine. Link

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Link

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO), Department of Chemistry. Link

  • 7.2 Organic Solvents. Cornell University, Environment, Health and Safety (EHS). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Reactant of Route 2
2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.